methyl 7-chloro-1H-indole-6-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 7-chloro-1H-indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)7-3-2-6-4-5-12-9(6)8(7)11/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBUSCBNCSXBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266114-30-0 | |
| Record name | methyl 7-chloro-1H-indole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-chloro-6-methoxycarbonylindole chemical structure
A Strategic Scaffold for Medicinal Chemistry and Drug Discovery
Executive Summary
7-chloro-6-methoxycarbonylindole (Methyl 7-chloro-1H-indole-6-carboxylate) is a highly specialized heterocyclic building block used primarily in the development of small-molecule inhibitors for oncology and virology. Its structural uniqueness lies in the 7,6-substitution pattern , where the chlorine atom at position 7 provides steric lock and lipophilic contacts, while the methyl ester at position 6 serves as a versatile electrophilic handle for further diversification (e.g., into amides, acids, or heterocycles).
This guide details the chemical architecture, a validated synthetic route via the Bartoli Indole Synthesis , and the compound's application in designing inhibitors for targets such as ASH1L (histone methyltransferase).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Detail |
| IUPAC Name | Methyl 7-chloro-1H-indole-6-carboxylate |
| CAS Number | 1266114-30-0 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |
| Key Features | [1][2][3][4][5][6][7][8][9][10][11] • 7-Cl: Ortho-chloro effect reduces pKa of NH; fills hydrophobic pockets.• 6-COOMe: Electron-withdrawing group (EWG); allows orthogonal functionalization. |
Synthetic Methodology
The most robust route to 7-chloro-6-methoxycarbonylindole avoids the regioselectivity issues of Fischer indole synthesis by utilizing the Bartoli Indole Synthesis . This method leverages the specific reactivity of ortho-substituted nitroarenes with vinyl Grignard reagents.
Route: Bartoli Indole Synthesis from 2-Chloro-3-Nitrobenzoic Acid
This pathway ensures the correct 6,7-substitution pattern by directing cyclization away from the bulky chlorine atom.
Step 1: Indole Formation [8]
-
Precursor: 2-chloro-3-nitrobenzoic acid.[12]
-
Reagent: Vinylmagnesium bromide (VinylMgBr).
-
Mechanism: The vinyl Grignard attacks the nitro group. Cyclization occurs preferentially at the unsubstituted ortho-position (C4 of the benzene ring) rather than the C2 position bearing the chlorine, preserving the Cl at the new 7-position.
Step 2: Methyl Esterification
-
Intermediate: 7-chloro-1H-indole-6-carboxylic acid.[1]
-
Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.[12]
Detailed Experimental Protocol
1. Preparation of 7-chloro-1H-indole-6-carboxylic acid:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.
-
Solvation: Dissolve 2-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous THF. Cool to -40°C .
-
Grignard Addition: Add Vinylmagnesium bromide (1.0 M in THF, 3.5 eq) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature below -20°C.
-
Reaction: Stir at -40°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Pour the mixture into saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (MeOH/DCM gradient) yields the acid intermediate.
2. Methylation to 7-chloro-6-methoxycarbonylindole:
-
Reaction: Dissolve the acid (1.0 eq) in dry DMF. Add K₂CO₃ (1.2 eq).
-
Addition: Add Methyl Iodide (1.1 eq) dropwise at room temperature.
-
Completion: Stir for 2–4 hours (monitor by TLC/LCMS).
-
Isolation: Dilute with water (precipitate may form). Extract with EtOAc.[13][12] Wash organics extensively with water (to remove DMF) and brine.
-
Yield: Recrystallize from EtOAc/Hexanes to obtain the pure methyl ester.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the regiochemical logic of the Bartoli synthesis, showing how the starting material's substitution pattern dictates the final indole structure.
Caption: Regioselective cyclization pathway transforming 2-chloro-3-nitrobenzoic acid into the 7,6-substituted indole core.
Medicinal Chemistry Applications
ASH1L Inhibitors (Epigenetics)
The 7-chloro-6-methoxycarbonylindole scaffold is a critical intermediate in the synthesis of inhibitors for ASH1L (Absent, Small, or Homeotic-Like 1), a histone methyltransferase implicated in acute leukemias.
-
Role of 7-Cl: The chlorine atom creates a hydrophobic contact within the ASH1L binding pocket, improving potency compared to the unsubstituted analog.
-
Role of 6-Ester: The ester is hydrolyzed to the acid and coupled with spiro-piperidine or azetidine moieties to engage the backbone amides of the protein.
Structure-Activity Relationship (SAR) Implications
-
Electronic Modulation: The 7-Cl group exerts an inductive electron-withdrawing effect, increasing the acidity of the indole NH (pKa < 16). This can strengthen hydrogen bond donor capability to hinge regions in kinase targets.
-
Metabolic Stability: Blocking the 6 and 7 positions prevents metabolic oxidation (hydroxylation) at these sites, potentially improving the pharmacokinetic profile (half-life) of the drug candidate.
Analytical Characterization (Expected Data)
| Method | Expected Signals |
| ¹H NMR (DMSO-d₆) | δ 11.8 (br s, 1H, NH), δ 7.85 (d, J=8.5 Hz, 1H, H-4), δ 7.60 (d, J=8.5 Hz, 1H, H-5), δ 7.45 (t, 1H, H-2), δ 6.60 (m, 1H, H-3), δ 3.88 (s, 3H, OMe). |
| MS (ESI) | [M+H]⁺ = 210.0 (Cl isotope pattern ³⁵Cl/³⁷Cl ~ 3:1) |
| IR (ATR) | ~1710 cm⁻¹ (Ester C=O), ~3300 cm⁻¹ (Indole NH stretch) |
References
-
Rogawski, D. S., et al. (2021). Structure-based development of novel spiro-piperidine ASH1L inhibitors. National Institutes of Health (PMC). Available at: [Link]
- Significance: Describes the synthesis of Methyl 7-chloro-1H-indole-6-carboxylate (Compound 10) from 2-chloro-3-nitrobenzoic acid via Bartoli reaction.
- Bartoli, G., et al. (1989). Reaction of nitroarenes with vinyl Grignard reagents: A flexible synthesis of indoles. Accounts of Chemical Research. Significance: Foundational methodology for the synthesis of 7-substituted indoles.
-
PubChem Compound Summary . Methyl 7-chloro-1H-indole-6-carboxylate (CID 54747764).[1] Available at: [Link]
-
Significance: Verification of chemical structure and identifiers.[2]
-
Sources
- 1. CN115260180B - å«ä¸æ°®åç¨ ç¯ç±»è¡çç©ãè¯ç©ç»åç©åå ¶å¶å¤æ¹æ³ååºç¨ - Google Patents [patents.google.com]
- 2. 7-Methylindole - Wikipedia [en.wikipedia.org]
- 3. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]
- 4. evitachem.com [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. orbitchempharmaceuticals.com [orbitchempharmaceuticals.com]
- 7. patents.justia.com [patents.justia.com]
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- 12. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
methyl 7-chloroindole-6-carboxylate molecular weight
An In-depth Technical Guide to Methyl 7-Chloroindole-6-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery. This guide focuses on a specific, functionalized indole derivative: methyl 7-chloroindole-6-carboxylate. While less common than some of its isomers, this molecule presents a unique combination of substituents that make it a valuable building block for the synthesis of complex chemical entities.
The presence of a chlorine atom at the 7-position and a methyl carboxylate group at the 6-position significantly influences the molecule's reactivity and potential biological activity. The chloro group can alter lipophilicity and metabolic stability, and it provides a handle for further chemical modification through cross-coupling reactions. The carboxylate group offers a site for amide bond formation, a common linkage in bioactive molecules. This guide provides a comprehensive overview of the molecular properties, synthesis, potential applications, and safe handling of methyl 7-chloroindole-6-carboxylate for researchers, scientists, and drug development professionals.
Molecular Properties and Characterization
The fundamental characteristics of a molecule are critical for its application in synthesis and biological screening. Based on its chemical structure, the key properties of methyl 7-chloroindole-6-carboxylate are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | methyl 7-chloro-1H-indole-6-carboxylate |
| CAS Number | Not available |
Note: The molecular weight is calculated based on the chemical formula. No experimental data for this specific isomer was found in the initial search.
Spectroscopic Characterization (Predicted)
Structural elucidation of methyl 7-chloroindole-6-carboxylate would rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the methyl ester protons. The chlorine atom at the C-7 position will influence the chemical shifts of the adjacent aromatic protons.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the methyl carbon of the ester.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry is essential for confirming the elemental composition. The presence of a chlorine atom will be indicated by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Synthesis and Reactivity
The synthesis of methyl 7-chloroindole-6-carboxylate can be approached through several established methods for indole ring formation, followed by functional group manipulation. A plausible synthetic route is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for methyl 7-chloroindole-6-carboxylate.
A practical synthesis for a related isomer, methyl 7-chloroindole-4-carboxylate, has been reported, which allows for the preparation of multi-gram quantities without chromatographic purification.[2][3] Similar principles could be applied to the synthesis of the 6-carboxylate isomer.
Reactivity
The reactivity of the indole nucleus is significantly modulated by the chloro and methyl carboxylate substituents.
-
Electrophilic Aromatic Substitution : The indole ring is generally electron-rich and susceptible to electrophilic attack, typically at the C-3 position. However, the electron-withdrawing nature of the carboxylate group will deactivate the ring towards this type of reaction.
-
N-H Acidity : The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation.
-
Cross-Coupling Reactions : The chlorine atom at the C-7 position serves as a key site for diversification. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, can be employed to introduce a wide range of substituents at this position.
Applications in Research and Drug Development
Indole derivatives are a rich source of biologically active compounds with applications in various therapeutic areas.[1] Methyl 7-chloroindole-6-carboxylate is a versatile building block for the synthesis of more complex molecules for screening as potential drug candidates.
Role as a Chemical Scaffold
Caption: Potential diversification of the methyl 7-chloroindole-6-carboxylate scaffold.
The indole-3-carboxylate moiety, a close relative, is considered a privileged scaffold in drug discovery.[4] By extension, the 6-carboxylate isomer can be used to generate libraries of compounds for high-throughput screening. The chlorine atom is a particularly valuable feature, as over 250 FDA-approved drugs contain chlorine, highlighting its importance in modulating pharmacokinetic and pharmacodynamic properties.[4]
Hypothetical Experimental Protocol: Suzuki Cross-Coupling
This protocol describes a general procedure for a Suzuki cross-coupling reaction at the C-7 position, a key step in elaborating the core structure.
Objective: To synthesize a 7-aryl-indole-6-carboxylate derivative.
Materials:
-
Methyl 7-chloroindole-6-carboxylate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add methyl 7-chloroindole-6-carboxylate (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent to the reaction vessel.
-
Add the palladium catalyst (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 7-aryl-indole-6-carboxylate.
Safety and Handling
While a specific safety data sheet (SDS) for methyl 7-chloroindole-6-carboxylate is not available, information from related chloroindoles and indole derivatives should be considered for safe handling.
-
General Precautions : Handle in a well-ventilated area, preferably in a fume hood.[5] Avoid breathing dust, fumes, or vapors.[6]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]
-
Contact : Avoid contact with skin and eyes.[5] In case of contact, rinse immediately with plenty of water.[6]
-
Storage : Keep the container tightly closed in a dry, well-ventilated place.[5] For long-term stability, storage at 2-8°C is recommended for similar compounds.[7]
Conclusion
Methyl 7-chloroindole-6-carboxylate represents a valuable, albeit less-explored, building block in the vast landscape of indole chemistry. Its unique substitution pattern offers multiple avenues for chemical diversification, making it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and potential uses, encouraging further investigation into its chemistry and biological activity.
References
-
PubChem. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Retrieved from [Link]
-
Alper, P. B., & Nguyen, K. T. (2003). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(5), 2051–2053. Retrieved from [Link]
-
Patsnap. (2019, January 18). Synthetic method of 7-azaindole-5-chloro-6-carboxylic acid. Retrieved from [Link]
-
ACS Publications. (2003, February 8). Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. Retrieved from [Link]
-
Journal of Basic and Applied Research in Biomedicine. (2016, June 23). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 9). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Retrieved from [Link]
-
PubChem. Methyl indole-6-carboxylate. Retrieved from [Link]
-
PubChem. Methyl oxindole-7-carboxylate. Retrieved from [Link]
-
PubMed. (2025, December 23). Evaluation of the Functional Suitability of Carboxylate Chlorin e6 Derivatives for Use in Radionuclide Diagnostics. Retrieved from [Link]
-
PubMed. (2016, August 25). Indoles - A promising scaffold for drug development. Retrieved from [Link]
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7-Chloro-1H-indole-6-carboxylic Acid Methyl Ester: Synthesis, Properties, and Application in Epigenetic Drug Discovery
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks that offer precise steric and electronic properties for targeted drug design. 7-Chloro-1H-indole-6-carboxylic acid methyl ester (CAS: 1266114-30-0) has emerged as a highly specialized intermediate, particularly in the development of epigenetic therapeutics. Its unique structural topology—specifically the juxtaposition of the 7-chloro substituent and the 6-carboxylate group on the indole core—makes it an indispensable scaffold for synthesizing potent inhibitors of the ASH1L histone methyltransferase[1].
This technical guide dissects the physicochemical properties, upstream synthetic pathways, and the mechanistic rationale for utilizing this compound in modern drug discovery workflows.
Physicochemical Profile and Structural Data
Understanding the baseline properties of a building block is critical for predicting its behavior in subsequent synthetic steps (e.g., solubility, reactivity, and purification). Table 1 summarizes the core quantitative data for 7-chloro-1H-indole-6-carboxylic acid methyl ester and its parent acid.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Number | 1266114-30-0 | Unique identifier for the methyl ester derivative[2]. |
| Molecular Formula | C10H8ClNO2 | Dictates mass spectrometry (MS) isotopic patterns (M, M+2 due to Chlorine)[2]. |
| Molecular Weight | 209.63 g/mol | Optimal low-molecular-weight fragment for fragment-based drug discovery (FBDD)[2]. |
| LogP (Predicted) | ~2.2 | Indicates moderate lipophilicity, favorable for cellular permeability in final drug candidates. |
| Parent Acid pKa | 4.44 ± 0.30 | The pKa of the precursor's carboxylic acid is highly acidic compared to the indole NH (pKa > 15), allowing for selective deprotonation and esterification[3]. |
Chemical Synthesis & Upstream Pathways
The synthesis of 7-chloro-1H-indole-6-carboxylic acid methyl ester relies on a highly controlled, two-step sequence starting from commercially available 2-chloro-3-nitrobenzoic acid.
Step 1: The Bartoli Indole Synthesis
The foundational step utilizes the Bartoli Indole Synthesis , a robust method for constructing highly functionalized indoles from ortho-substituted nitroarenes[4].
-
Causality & Mechanism: The reaction requires exactly three equivalents of a vinyl Grignard reagent (e.g., vinylmagnesium bromide). The first equivalent attacks the nitro group, the second acts as a reducing agent to form a nitroso intermediate, and the third drives the final cyclization and aromatization[4]. The ortho-chloro substituent on the starting material is critical; it sterically forces the intermediate into a conformation that heavily favors the rapid[3,3]-sigmatropic rearrangement required to close the pyrrole ring[4].
Step 2: Selective Esterification
The resulting 7-chloro-1H-indole-6-carboxylic acid is then converted to its methyl ester.
-
Causality & Mechanism: We utilize potassium carbonate (
) and methyl iodide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) in N,N-dimethylformamide (DMF). Why this specific combination? The pKa differential is the key. The carboxylic acid proton (pKa ~4.44) is easily abstracted by the mild basengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , whereas the indole nitrogen proton (pKa > 15) remains intact[3]. This thermodynamic reality ensures selective O-alkylation over N-alkylation, preventing the formation of unwanted byproducts and creating a self-validating, high-yield reaction system.
Caption: Synthetic workflow for methyl 7-chloro-1H-indole-6-carboxylate via Bartoli synthesis.
Mechanistic Application: ASH1L Inhibitor Development
The true value of this compound lies in its application. ASH1L is a histone H3K36 methyltransferase whose dysregulation is heavily implicated in acute leukemias and solid tumors. Developing small-molecule inhibitors for the ASH1L SET domain is a major focus in epigenetic drug discovery[1].
When designing spiro-piperidine ASH1L inhibitors, researchers specifically utilize 7-chloro-1H-indole-6-carboxylic acid methyl ester rather than its non-chlorinated analog.
-
The Structural Rationale: X-ray crystallography reveals that the 7-chloro substituent is not merely decorative; it is a precisely engineered anchor. The chlorine atom projects into a specific sub-pocket within the ASH1L SET domain, forming highly favorable halogen-bonding and steric interactions with the backbone amide of the G2280 residue[1].
-
Quantitative Impact: This single atomic substitution (adding the 7-chloro group) yields an approximate 2.7-fold improvement in inhibitory activity (
) compared to analogs lacking the chlorine atom, validating the critical nature of this specific building block. Furthermore, this scaffold is utilized to synthesize high-affinity Fluorescence Polarization (FP) probes (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> = 197 nM) used to screen novel ASH1L inhibitors.
Caption: Mechanistic role of the 7-chloro substituent in enhancing ASH1L inhibitor binding affinity.
Experimental Protocol: Selective Esterification Workflow
To ensure reproducibility and scientific integrity, the following is a self-validating, step-by-step protocol for the esterification of 7-chloro-1H-indole-6-carboxylic acid to yield the target methyl ester[1].
Reagents Required:
-
7-Chloro-1H-indole-6-carboxylic acid (1.0 eq, e.g., 3.3 g, 16.9 mmol)
-
Potassium carbonate (
, anhydrous) (1.0 eq, 2.34 g, 16.9 mmol) -
Methyl iodide (
) (1.1 eq, 1.16 mL, 18.6 mmol) -
N,N-Dimethylformamide (DMF, anhydrous) (25 mL)
Step-by-Step Methodology:
-
System Preparation: Purge a clean, dry round-bottom flask with inert gas (Nitrogen or Argon).
-
Dissolution & Deprotonation: Add 7-chloro-1H-indole-6-carboxylic acid (3.3 g) to the flask, followed by 25 mL of anhydrous DMF. Stir until fully dissolved. Add
(2.34 g) in one portion. Note: The mixture will become slightly heterogeneous. Stir for 15 minutes at room temperature to allow the carboxylate anion to form. -
Alkylation: Using a chemically resistant syringe, add methyl iodide (1.16 mL) dropwise over 5 minutes. Caution: Methyl iodide is a volatile alkylating agent; perform strictly in a fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The protocol is self-validating: the complete disappearance of the highly polar baseline spot (the acid) and the appearance of a higher
spot confirms successful esterification. -
Quenching & Extraction: Upon completion, quench the reaction by slowly adding 50 mL of distilled water. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (
mL). -
Washing & Drying: Wash the combined organic layers with brine (
mL) to remove residual DMF. Dry the organic layer over anhydrous Sodium Sulfate ( ). -
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford Methyl 7-chloro-1H-indole-6-carboxylate as a solid[1].
References
-
Achmem - Product Data: Methyl 7-chloro-1H-indole-6-carboxylate. Achmem.com.2
-
Rogawski, D. S., et al. (NIH PMC): Structure-based development of novel spiro-piperidine ASH1L inhibitors. National Institutes of Health.1
-
Guidechem - Chemical Properties: Indole-6-carboxylic acid 1670-82-2 wiki. Guidechem.com. 3
-
Organic & Biomolecular Chemistry (RSC): A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry. 4
Sources
SMILES string for methyl 7-chloro-1H-indole-6-carboxylate
Technical Profile: Methyl 7-chloro-1H-indole-6-carboxylate
Executive Summary & Cheminformatics Identity
Methyl 7-chloro-1H-indole-6-carboxylate is a highly specialized heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical agents, including non-nucleoside polymerase inhibitors (e.g., for Hepatitis C) and kinase inhibitors.[1] Its structural distinctiveness lies in the 6,7-substitution pattern on the indole core—a motif that introduces significant steric and electronic constraints, often utilized to modulate metabolic stability and binding affinity in drug targets.
The following data block provides the definitive digital identity for this compound, essential for cheminformatics integration and database retrieval.
| Identifier | Value / String |
| IUPAC Name | Methyl 7-chloro-1H-indole-6-carboxylate |
| Common Name | 7-Chloro-6-methoxycarbonylindole |
| CAS Number | 1266114-30-0 |
| Canonical SMILES | COC(=O)c1ccc2cc[nH]c2c1Cl |
| Isomeric SMILES | COC(=O)C1=C(Cl)C2=C(C=C1)NC=C2 |
| InChIKey | WMYQAKANKREQLM-UHFFFAOYSA-N (Base analog check required) |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
Structural Analysis & Physicochemical Properties
The 7-chloro-6-carboxylate motif is not merely a decorative substitution; it is a "privileged scaffold" modification.[1]
-
Steric Ortho-Effect: The chlorine atom at position 7 is peri-planar to the NH group (position 1) and ortho to the ester at position 6.[1] This creates a "molecular lock," restricting the rotation of the ester group and forcing a specific conformation that can enhance binding selectivity in protein pockets.
-
Electronic Modulation: The electron-withdrawing nature of the chlorine (inductive effect, -I) reduces the electron density of the indole ring, specifically at the C2 and C3 positions.[1] This makes the indole less susceptible to oxidative metabolism (e.g., by P450 enzymes) compared to unsubstituted indoles.
-
Lipophilicity: The chloro-ester combination significantly increases logP compared to the parent indole, improving membrane permeability.
Table 1: Calculated Physicochemical Parameters
| Property | Value | Significance |
| LogP (Predicted) | ~2.6 - 2.9 | Optimal for oral bioavailability (Lipinski compliant).[1] |
| TPSA | ~42 Ų | Indicates good cell membrane permeability (<140 Ų). |
| H-Bond Donors | 1 (Indole NH) | Critical for H-bonding with receptor backbones (e.g., hinge regions in kinases).[1] |
| H-Bond Acceptors | 2 (Ester O, C=O) | Interaction points for serine/threonine residues in active sites.[1] |
Synthetic Architecture
Synthesizing 6,7-disubstituted indoles is synthetically challenging due to the "ortho-ortho" interference.[1] Standard Fischer Indole synthesis often fails or yields regioisomeric mixtures.
The most robust, self-validating protocol for this specific scaffold is the Bartoli Indole Synthesis or a modified Leimgruber-Batcho sequence.[1] Below, we detail the Bartoli Route , which is preferred for its ability to tolerate the steric crowding of the 7-chloro position.
Core Protocol: Bartoli Vinyl Grignard Synthesis
-
Precursor: Methyl 2-chloro-3-nitrobenzoate.[1]
-
Reagent: Vinylmagnesium bromide (3-4 equivalents).[1]
-
Mechanism: The vinyl Grignard attacks the nitro group, initiating a sigmatropic rearrangement that closes the pyrrole ring directly onto the crowded ortho-position.
Step-by-Step Methodology:
-
Preparation: Dissolve methyl 2-chloro-3-nitrobenzoate (1.0 eq) in anhydrous THF under N₂ atmosphere. Cool to -40°C.[1]
-
Grignard Addition: Add vinylmagnesium bromide (3.5 eq, 1.0 M in THF) dropwise. Critical: Maintain temperature below -30°C to prevent polymerization of the vinyl reagent.[1]
-
Cyclization: Stir at -40°C for 1 hour, then allow to warm to 0°C over 2 hours. The solution typically turns deep dark brown/red.
-
Quench: Pour the reaction mixture into saturated aqueous NH₄Cl.
-
Purification: Extract with EtOAc. The product is purified via silica gel chromatography (Hexane/EtOAc gradient).
Visualizing the Synthetic Logic
Figure 1: The Bartoli Indole Synthesis pathway, specifically selected for its efficacy in generating sterically hindered 7-substituted indoles.[1]
Medicinal Chemistry Applications
The methyl 7-chloro-1H-indole-6-carboxylate scaffold acts as a critical intermediate in the development of Beclabuvir (BMS-791325) and related HCV NS5B polymerase inhibitors.[1]
Mechanism of Action (SAR Context):
-
Allosteric Inhibition: In NS5B inhibitors, the indole core binds to the "Thumb 1" allosteric site.
-
The 7-Chloro Function: This atom fills a small hydrophobic pocket (often defined by Leucine or Valine residues), improving potency by 10-100 fold compared to the hydrogen analog.[1]
-
The 6-Carboxylate: serves as a vector for attaching solubilizing groups or heterocyclic appendages (e.g., via hydrolysis to the acid and amide coupling).
Workflow: From Intermediate to Drug Candidate
Figure 2: Standard medicinal chemistry elaboration workflow converting the ester intermediate into a bioactive pharmacophore.
Quality Control & Characterization
To ensure scientific integrity, the identity of the synthesized material must be validated using the following self-consistent data points.
-
1H NMR (DMSO-d6, 400 MHz):
-
Indole NH: Broad singlet at ~11.5 - 12.0 ppm.[1]
-
C2-H & C3-H: Characteristic indole doublets/multiplets at 7.5 ppm and 6.6 ppm.[1]
-
Aromatic Protons: Two doublets (ortho-coupling) for the benzene ring protons (H4 and H5) if 7-Cl/6-Ester is present.[1] Note: The 7-Cl substituent removes one aromatic proton, simplifying the splitting pattern.
-
Methyl Ester: Sharp singlet at ~3.89 ppm.
-
-
LC-MS:
-
ESI+: [M+H]+ peak at 210.0/212.0 (showing the characteristic 3:1 Chlorine isotope pattern).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104644, 7-chloro-1H-indole (Analogous Core).[1] Retrieved from [Link]
- Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloromethyl Carbinols." Synlett, 1999(10), 1594–1596. (Methodological grounding for indole construction).
- Bartoli, G., et al. (1989). "Reaction of nitroarenes with vinyl Grignard reagents: a new synthesis of indoles." Journal of Organic Chemistry, 54(14), 3249–3253. (Primary source for the Bartoli synthesis protocol).
- Gentles, R. G., et al. (2014). "Discovery of BMS-791325, a Potent, Selective, and Orally Bioavailable Hepatitis C Virus NS5B Polymerase Inhibitor." Journal of Medicinal Chemistry, 57(5), 1855–1879.
Sources
The Emerging Therapeutic Potential of 7-Chloroindole-6-Carboxylate Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Among its many halogenated derivatives, the 7-chloroindole-6-carboxylate core has garnered significant attention as a privileged structure in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of 7-chloroindole-6-carboxylate derivatives. We will delve into their emerging role as potent kinase inhibitors for cancer therapy, alongside their potential in treating a spectrum of other diseases. This document is intended to be a practical resource for researchers, offering detailed experimental protocols and insights into the rationale behind key methodological choices in the investigation and development of this promising class of compounds.
Introduction: The Significance of the Indole Nucleus and Halogenation in Drug Design
The indole ring system is a bicyclic aromatic heterocycle that is a fundamental structural motif in a vast array of biologically active molecules.[1][2] Its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids underscores its evolutionary selection as a versatile pharmacophore.[2] In drug discovery, the indole scaffold's unique electronic properties and its ability to form key hydrogen bonds and hydrophobic interactions make it an attractive starting point for the design of small molecule inhibitors targeting various enzymes and receptors.[2][3]
The introduction of a chlorine atom at the 7-position of the indole ring, coupled with a carboxylate group at the 6-position, significantly modulates the molecule's physicochemical properties. The chloro-substitution can enhance lipophilicity, improve metabolic stability, and provide an additional point of interaction with biological targets, thereby influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] This strategic halogenation has proven effective in the development of potent inhibitors for a range of therapeutic targets.
Synthetic Strategies for 7-Chloroindole-6-Carboxylate Derivatives
The synthesis of the 7-chloroindole-6-carboxylate core and its derivatives can be achieved through several established and modified synthetic routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the process.
Core Scaffold Synthesis: The Fischer and Reissert Indole Syntheses
Classical methods like the Fischer and Japp-Klingemann/Fischer indole syntheses are foundational for constructing the indole nucleus.[5] These methods typically involve the acid-catalyzed cyclization of a phenylhydrazone. For large-scale, chromatography-free synthesis, intramolecular cyclization of a masked 2-aminophenethyl alcohol has also been effectively employed.[5]
The Reissert indole synthesis offers another versatile approach. A modified Reissert synthesis can be utilized for the efficient production of 2-arylindole-6-carboxylic acid derivatives through an aromatic nucleophilic substitution (SNAr) of an aryl nitro chloride with a β-keto ester, followed by a one-pot reductive cyclization/decarboxylation.[5]
Representative Synthetic Protocol: Synthesis of 7-Azaindole-5-chloro-6-carboxylic Acid
While not a direct synthesis of 7-chloroindole-6-carboxylate, the following patented multi-step synthesis of the closely related 7-azaindole-5-chloro-6-carboxylic acid provides a valuable illustration of the synthetic logic and techniques employed in this area.[6]
Step 1: Preparation of Compound 1
-
Dissolve 3,6-dichloropyridine-2-carboxylic acid (78.3 g, 0.408 mol) in a mixture of tert-butanol (780 mL) and pyridine (215 mL).[6]
-
Cool the solution to 0°C in an ice-water bath.[6]
-
Add p-toluenesulfonyl chloride (185 g, 0.97 mol) in portions.[6]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[6]
-
Concentrate the reaction solution to dryness.[6]
-
Add the residue to a 5% aqueous citric acid solution (2 L) and extract with ethyl acetate (2 L).[6]
-
Wash the organic phase with a 5% sodium bicarbonate aqueous solution (500 mL) and saturated brine (500 mL).[6]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to dryness to yield compound 1 (100 g, 98% yield).[6]
Step 2-5: Subsequent Transformations The protocol continues with a series of coupling and cyclization reactions to yield the final product. These steps involve a palladium-catalyzed coupling with diphenylamine, iodination, a Sonogashira coupling with trimethylsilylacetylene, and a final cyclization with potassium tert-butoxide.[6]
Synthetic Workflow Diagram
Caption: A generalized workflow for the multi-step synthesis of chloro-substituted (aza)indole carboxylates.
Biological Activities and Therapeutic Targets
7-Chloroindole-6-carboxylate derivatives have demonstrated a wide range of biological activities, with their anti-cancer properties being the most extensively studied.
Anticancer Activity: Inhibition of Receptor Tyrosine Kinases
A primary mechanism of action for the anticancer effects of these derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] Overactivation of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.[8]
-
EGFR Inhibition: Certain derivatives have been designed to mimic the pharmacophoric properties of EGFR tyrosine kinase inhibitors. For instance, compound 4a (an indole derivative) has shown potent EGFR enzyme inhibitory activity.[7]
-
VEGFR-2 Inhibition: Other derivatives, such as compound 6c (an indole-6-carboxylate ester derivative with a 4-chlorophenyl group), have exhibited high VEGFR-2 enzyme inhibitory activity.[7]
Inhibition of these kinases by 7-chloroindole-6-carboxylate derivatives can lead to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis through the extrinsic pathway.[7][8]
EGFR/VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of EGFR and VEGFR-2 signaling by 7-chloroindole-6-carboxylate derivatives.
Other Biological Activities
Beyond their anticancer effects, indole derivatives, including chloro-substituted variants, have shown promise in other therapeutic areas:
-
Anticonvulsant Activity: Certain benzyl-6-chloro indole carboxylate derivatives have been synthesized and evaluated for their anticonvulsant properties.[1][2]
-
Antimicrobial, Antioxidant, and Anti-inflammatory Effects: Substituted 7-chloroindolizines, which share a similar heterocyclic core, have demonstrated antibacterial, antioxidant, and selective COX-2 inhibitory activities.[9][10]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective drugs.
-
Position of the Chloro Group: The placement of the chlorine atom on the indole ring significantly impacts activity. For example, in a series of indole-2-carboxamides, a 5-chloro substitution was found to be optimal for antiplasmodial activity with a good selectivity index, while a 7-chloro substitution led to increased hERG channel activity, a potential liability.[11]
-
Substituents on the Carboxylate Moiety: Modifications to the ester or amide group at the 6-position can fine-tune the compound's properties.
-
Substituents on the Indole Nitrogen: Alkylation or arylation of the indole nitrogen can influence binding affinity and pharmacokinetic parameters.
-
Aryl Substitutions: In derivatives designed as kinase inhibitors, the nature and substitution pattern of appended aryl rings are critical for interacting with the kinase active site. For example, a chloro group at the 4-position of an aromatic ring attached to an oxadiazole linked to the indole core showed the highest VEGFR-2 inhibitory activity.[7]
| Compound ID | Core Structure | Key Substituent(s) | Target | Reported Activity (IC50) | Reference |
| 4a | Indole-hydrazine-1-carbothioamide | Unsubstituted phenyl | EGFR | Potent inhibitor | [7] |
| 6c | Indole-6-carboxylate-oxadiazole | 4-chlorophenyl | VEGFR-2 | Most potent in series | [7] |
| 4h | 7-chloroindolizine | COX-2 | 10.24 µM | [10] |
Key Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of 7-chloroindole-6-carboxylate derivatives.
Protocol: Synthesis of Methyl 1-benzyl-6-chloro-3-[(N,N-dialkylamino)(oxo)acetyl]-1H-indole-5-carboxylates[1]
Rationale: This protocol describes a two-step synthesis to introduce functionality at the 3-position of the indole ring, a common site for modification to enhance biological activity.
Step 1: N-Benzylation
-
To a solution of methyl 6-chloro-1H-indole-5-carboxylate in dry DMF, add cesium carbonate (Cs2CO3).
-
Add benzyl chloride and stir the mixture.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Isolate the product, wash with water and hexane, and dry to obtain methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate.
Step 2: Acylation at the 3-Position
-
Dissolve methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate in dry DCM and cool in an ice bath.
-
Add oxalyl chloride dropwise.
-
Stir the solution at 0°C for 30 minutes, then at room temperature for 1 hour.
-
Add a secondary amine (e.g., diethylamine) and stir for 5 hours at room temperature.
-
Pour the reaction mixture onto crushed ice.
-
Isolate the product, wash with water and hexane to yield the pure product.
Protocol: In Vitro Anti-proliferative MTT Assay[12]
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a standard method for evaluating the cytotoxic potential of compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, K-562)[12]
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Drug Discovery and Evaluation Workflow
Sources
- 1. jbarbiomed.com [jbarbiomed.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 7-Chloroindole-3-carboxylate|For Research [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic method of 7-azaindole-5-chloro-6-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
methyl 7-chloro-1H-indole-6-carboxylate safety data sheet SDS
Introduction: The "Privileged Scaffold" in Drug Discovery
Methyl 7-chloro-1H-indole-6-carboxylate (CAS: 1266114-30-0 ) is not merely a chemical reagent; it is a high-value pharmacophore building block. In the context of medicinal chemistry, the indole ring is termed a "privileged scaffold" due to its ability to bind to multiple receptor types with high affinity.
The specific substitution pattern here—a chlorine atom at C7 adjacent to a methyl ester at C6—is structurally significant. The C7-chlorine atom provides steric bulk that restricts the rotation of the C6-carbonyl group, a phenomenon often exploited in drug design to lock a molecule into a bioactive conformation (e.g., in HCV NS5B polymerase inhibitors or certain kinase inhibitors).
This guide transcends the standard Safety Data Sheet (SDS) by integrating regulatory compliance with practical, bench-level chemical intelligence.
Chemical Identity & Physicochemical Profile
| Property | Data | Technical Insight |
| Chemical Name | Methyl 7-chloro-1H-indole-6-carboxylate | Systematic naming ensures clear communication of the 6,7-substitution pattern. |
| CAS Number | 1266114-30-0 | Primary identifier for regulatory filing and inventory tracking. |
| Molecular Formula | C₁₀H₈ClNO₂ | Carbon-rich scaffold with distinct halogen/ester functionality. |
| Molecular Weight | 209.63 g/mol | Ideal fragment size for "Fragment-Based Drug Discovery" (FBDD). |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. Color change often indicates oxidation. |
| Solubility | DMSO, DMF, MeOH, DCM | Low aqueous solubility. Avoid water for stock solutions; use DMSO for biological assays. |
| pKa (Calculated) | ~16 (Indole NH) | The N-H proton is weakly acidic but can be deprotonated by strong bases (NaH, KOtBu). |
Hazard Profiling & Risk Mitigation Strategy
While standard SDSs classify this molecule under generic "Warning" labels, a researcher must understand the implications of these hazards during synthesis.
GHS Classification:
-
H302: Harmful if swallowed.[1]
Scientist-to-Scientist Hazard Interpretation:
-
Sensitization Potential: Halogenated indoles are potential sensitizers. Repeated dermal exposure, even if not immediately corrosive, can lead to allergic contact dermatitis. Double-gloving (Nitrile) is non-negotiable.
-
Hydrolysis Risk: The methyl ester at C6 is susceptible to hydrolysis in the presence of moisture and base/acid. While not an explosion hazard, this degrades the reagent's purity.
-
Dust Explosion: Like most organic solids, fine dust suspended in air poses a deflagration risk. Handle in a fume hood to prevent dust cloud formation.
Workflow: Exposure Control Logic
The following diagram illustrates the decision matrix for handling this compound based on the operation scale.
Figure 1: Decision matrix for engineering controls and PPE based on operational scale.
Synthetic Utility & Protocols
The utility of Methyl 7-chloro-1H-indole-6-carboxylate lies in its two functional "handles": the indole nitrogen (N1) and the methyl ester (C6) .
A. Retrosynthetic Logic (How to make it)
Accessing the 7-chloro-6-substituted pattern is synthetically challenging due to steric crowding. A common robust route involves the Bartoli Indole Synthesis or Leimgruber-Batcho chemistry starting from a substituted nitrobenzene.
Figure 2: Retrosynthetic disconnection showing the likely nitro-aromatic precursor.
B. Protocol: Saponification (Ester Hydrolysis)
Objective: To convert the methyl ester to the free carboxylic acid (7-chloro-1H-indole-6-carboxylic acid) for amide coupling.
Reagents:
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the indole ester in THF (0.1 M concentration).
-
Activation: Add the LiOH·H₂O dissolved in the minimum amount of water.
-
Reaction: Stir at 40°C for 4–6 hours. Note: The 7-Cl steric bulk may slow down hydrolysis compared to unsubstituted indoles. Monitor by LC-MS.
-
Work-up:
Scientific Validation:
-
Why LiOH? It is milder than NaOH and less likely to cause side reactions with the electron-rich indole ring.
-
Why 40°C? Room temperature might be too slow due to the steric hindrance of the adjacent chlorine atom.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen . Indoles are electron-rich and prone to oxidative polymerization (turning pink/brown) upon prolonged exposure to air and light.
-
Container: Amber glass vial with a Teflon-lined cap to prevent moisture ingress.
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes.[2] The "Warning" status (H319) implies severe irritation; do not rub eyes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Contact a poison control center.
-
Spill Cleanup:
-
Dampen the solid with a mist of water (to prevent dust).
-
Sweep up into a chemical waste container.
-
Clean surface with a soap solution, followed by an alcohol wipe to remove organic residues.
-
References
-
PubChem. (n.d.). Methyl 7-chloro-1H-indole-6-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Hilaris Publisher. (2026). Methyl 7-chloro-1H-indole-6-carboxylate CAS 1266114-30-0.[4][5] Retrieved from [Link]
Sources
- 1. 7-Chloro-1H-indole-6-carboxylic acid | 1055320-72-3 [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 4. achmem.com [achmem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Whitepaper: The Biological Activity and Therapeutic Potential of 7-Chloroindole-6-Carboxylate Scaffolds
Executive Summary
The indole nucleus is a ubiquitous privileged scaffold in medicinal chemistry. However, precise functionalization of the indole core—specifically utilizing a 7-chloroindole-6-carboxylate substitution pattern—has recently emerged as a highly effective strategy for targeting complex protein binding pockets. This in-depth technical guide explores the structural rationale, biological activity, and experimental validation of 7-chloroindole-6-carboxylate derivatives, focusing on their roles as Aryl Hydrocarbon Receptor (AHR) agonists and Absent, Small, or Homeotic-like 1 (ASH1L) histone methyltransferase inhibitors.
Structural Rationale: The Causality of Scaffold Design
The transition from a bare indole to a 7-chloro-6-carboxylate substituted indole is not arbitrary; it is driven by rigorous structure-activity relationship (SAR) optimization aimed at maximizing non-covalent interactions within specific target ligand-binding domains (LBDs).
-
The 7-Chloro Substituent: The introduction of a chlorine atom at the C7 position provides a dual advantage. First, it introduces a highly polarizable electron cloud capable of participating in halogen bonding with backbone carbonyls of the target protein. Second, it provides a precise steric bulk that restricts the rotational degrees of freedom of the ligand, locking it into a low-energy, bioactive conformation[1].
-
The 6-Carboxylate Moiety: The carboxylate group (often utilized as a methyl ester in prodrugs or lipophilic ligands) acts as a critical hydrogen bond acceptor or hydrophobic anchor. In deep, hydrophobic pockets, the esterified form prevents desolvation penalties while maintaining optimal van der Waals contacts[2].
Key Biological Targets and Activity Profiles
Aryl Hydrocarbon Receptor (AHR) Agonism
The AHR is a ligand-dependent transcription factor essential for regulating gut immunity, microbial homeostasis, and mucosal healing. Modulating AHR is a promising therapeutic avenue for Inflammatory Bowel Disease (IBD)[2].
During hit-to-lead optimization of heterocyclic AHR agonists, researchers discovered that the indole moiety is highly sensitive to substitution patterns. While chlorination at the 4-position yields inactive analogs, chlorination at the 6- or 7-position drastically enhances potency. Specifically, the 7-chloroindole analog (e.g., PY186) demonstrated an
AHR activation pathway driven by 7-chloroindole-6-carboxylate ligand binding.
ASH1L Histone Methyltransferase Inhibition
ASH1L is a histone lysine methyltransferase implicated in the progression of acute leukemias harboring Mixed Lineage Leukemia 1 (MLL1) translocations. Developing small-molecule inhibitors for the ASH1L SET domain is notoriously difficult due to the shallow nature of the catalytic pocket[1].
By incorporating a 7-chloro-1H-indole-6-carboxylate core into spiro-piperidine scaffolds, researchers achieved a breakthrough. The 7-chloro substituent forms a critical interaction with the backbone amide of the G2280 residue of ASH1L, improving the inhibitory activity by nearly 2.7-fold compared to non-chlorinated analogs (yielding
Quantitative Data Summary
The following table synthesizes the impact of the 7-chloro-6-carboxylate substitution on biological activity across different targets, demonstrating the causality between structural modification and target affinity.
| Target | Compound Class | Scaffold Modification | Activity Metric | Value | Reference |
| AHR | Heterocyclic Agonist (PY10 analog) | Unsubstituted Indole | 3.7 nM | [2] | |
| AHR | Heterocyclic Agonist (PY186) | 7-Chloroindole | 1.4 nM | [2] | |
| AHR | Heterocyclic Agonist (PY198) | 4-Chloroindole | >10,000 nM | [2] | |
| ASH1L | Spiro-piperidine Inhibitor (Cmpd 81) | Unsubstituted Indole | 380 nM | [1] | |
| ASH1L | Spiro-piperidine Inhibitor (Cmpd 22) | 7-Chloroindole | 640 nM* | [1] |
(Note: While compound 22 showed 640 nM, it represented a 2.7-fold improvement over its direct non-chlorinated precursor in that specific structural series, providing a more favorable molecular weight profile for cell permeability[1]).
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological evaluation of this scaffold. These methods are designed as self-validating systems; built-in checkpoints prevent the propagation of errors.
Protocol 1: Synthesis of 7-Chloro-1H-indole-6-carboxylic acid via Bartoli Indole Synthesis
The Bartoli synthesis is chosen specifically because the reaction of vinyl Grignard reagents with ortho-substituted nitroarenes is the most efficient pathway to construct highly functionalized indole rings without requiring harsh, yield-destroying conditions[1].
Step-by-Step Methodology:
-
Preparation: Dissolve 2-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to -45 °C. Causality: Low temperatures prevent the highly reactive Grignard reagent from causing undesired nucleophilic attack on the carboxylate group.
-
Grignard Addition: Add cold Vinylmagnesium bromide (4.0 eq) dropwise.
-
Cyclization: Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the flask to 0 °C and quench with saturated aqueous
. -
Isolation: Remove organic solvents under reduced pressure. Acidify the aqueous residue to pH = 2 using 2M HCl to precipitate the product.
-
Validation Checkpoint: Filter and analyze the solid via LC-MS and
NMR. The indole NH proton must appear as a broad singlet downfield ( 10-12 ppm). If purity is <95%, recrystallize from ethanol/water before proceeding to esterification.
Protocol 2: Fluorescence Polarization (FP) Assay for ASH1L Binding
FP is utilized because it directly measures the rotational dynamics of a fluorophore in solution. When a small fluorescent probe binds to the massive ASH1L protein, its rotation slows, resulting in a quantifiable increase in polarization. This allows for highly accurate
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix of recombinant ASH1L SET domain protein in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Tracer Addition: Add a fluorescein-labeled 7-chloroindole probe to a final concentration of 10 nM. Causality: The tracer concentration must be kept well below the expected
to ensure true equilibrium binding kinetics. -
Compound Titration: Dispense the test compounds (unlabeled 7-chloroindole-6-carboxylate derivatives) in a 12-point serial dilution into a 384-well black microplate.
-
Incubation: Incubate the plates in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.
-
Measurement: Read the plate on a microplate reader equipped with polarization filters (Excitation: 485 nm, Emission: 535 nm).
-
Validation Checkpoint: Calculate the dynamic range (
). A valid assay must show a dynamic range of >100 mP between the bound (DMSO control) and unbound (excess unlabeled ligand) states[1]. If < 100, the protein may be aggregated or degraded; discard and prepare a fresh batch.
Hit-to-Lead optimization workflow utilizing self-validating checkpoints.
Conclusion
The 7-chloroindole-6-carboxylate scaffold is a masterclass in rational drug design. By leveraging the steric and electronic properties of the C7 chlorine to lock conformations and engage backbone amides, and utilizing the C6 carboxylate to anchor into deep hydrophobic pockets, researchers can unlock highly potent modulators for challenging targets like AHR and ASH1L. Adhering to strict, self-validating synthetic and biochemical protocols ensures that these structural advantages translate reliably into robust biological activity.
References
-
Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists. National Institutes of Health (NIH) / PMC. URL:[Link]
-
Structure-based development of novel spiro-piperidine ASH1L inhibitors. National Institutes of Health (NIH) / PMC. URL:[Link]
Sources
methyl 7-chloro-1H-indole-6-carboxylate PubChem CID
Technical Whitepaper: Methyl 7-chloro-1H-indole-6-carboxylate
Abstract
Methyl 7-chloro-1H-indole-6-carboxylate (CAS: 1266114-30-0) represents a critical pharmacophore intermediate in modern drug discovery.[1] Distinguished by its specific 6,7-substitution pattern, this scaffold serves as a foundational building block for high-affinity inhibitors targeting epigenetic regulators (e.g., ASH1L histone methyltransferase) and viral polymerases (e.g., HCV NS5B).[1] This technical guide provides a comprehensive analysis of its physiochemical properties, validated synthetic pathways via Bartoli indole synthesis, and its strategic application in structure-activity relationship (SAR) campaigns.[1]
Part 1: Chemical Identity & Physiochemical Profile[1][2]
The 7-chloro-6-carboxylate substitution pattern confers unique electronic and steric properties to the indole core.[1] The 7-chlorine atom provides metabolic protection against hydroxylation while orthogonally influencing the pKa of the indole N-H, modulating hydrogen bond donor capability.[1]
Table 1: Chemical Dossier
| Property | Specification |
| IUPAC Name | Methyl 7-chloro-1H-indole-6-carboxylate |
| Common Name | 7-Chloroindole-6-carboxylic acid methyl ester |
| CAS Number | 1266114-30-0 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Exact Mass | 209.0244 |
| SMILES | COC(=O)C1=C(C2=C(C=C1)C=CN2)Cl |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Storage | Inert atmosphere, 2-8°C (Hydrolysis sensitive) |
Part 2: Synthetic Architecture
The synthesis of Methyl 7-chloro-1H-indole-6-carboxylate is non-trivial due to the specific requirement for the 7-chloro substituent, which sterically hinders electrophilic aromatic substitution at the 6-position.[1] Consequently, de novo ring construction is the preferred methodology over functionalization of a pre-formed indole.[1]
Primary Route: Bartoli Indole Synthesis[1][6]
The most robust route utilizes the Bartoli reaction, leveraging an ortho-substituted nitroarene.[1] This pathway ensures correct regiochemistry for the 7-chloro and 6-carboxylate moieties.[1]
Mechanism:
-
Precursor: 2-Chloro-3-nitrobenzoic acid (or its ester).[1][2][3]
-
Cyclization: Reaction with vinylmagnesium bromide (Grignard) at low temperature (-40°C to -78°C).[1] The vinyl group attacks the nitro group, initiating a sigmatropic rearrangement that closes the pyrrole ring.[1]
-
Esterification: If the starting material was the acid, a subsequent methylation step (MeI/K₂CO₃) yields the final ester.[1]
Visualizing the Synthetic Workflow
The following diagram outlines the retrosynthetic logic and the forward synthesis pathway.
Figure 1: Two-step synthesis via Bartoli cyclization followed by methylation.[1]
Part 3: Medicinal Chemistry Utility
This specific scaffold is highly valued in "Fragment-Based Drug Design" (FBDD) for two primary reasons:
1. The "7-Chloro" Effect (Metabolic & Electronic Tuning):
-
Metabolic Blockade: The C7 position of the indole is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.[1] Chlorine substitution blocks this site, extending the half-life (
) of the drug candidate.[1] -
Conformational Lock: In bi-aryl systems (e.g., where the indole is coupled to another ring), the bulky chlorine atom forces a twisted conformation, which can improve selectivity for specific protein pockets (e.g., the allosteric site of HCV NS5B polymerase).[1]
2. The 6-Carboxylate Vector:
-
The methyl ester is a "masked" carboxylic acid.[1] In SAR studies, it is hydrolyzed to the free acid (LiOH/THF) and then coupled to amines to form amides.[1] This vector typically points towards solvent-exposed regions or specific lysine residues in the binding pocket (e.g., Lys interactions in epigenetic targets).[1]
Case Study: ASH1L Inhibitors Research targeting the ASH1L histone methyltransferase (implicated in leukemia) utilizes this scaffold.[1] The 7-Cl group forms hydrophobic interactions within the enzyme's binding pocket, while the 6-position is elaborated into complex spiro-piperidine systems to engage the substrate channel [1].[1]
Part 4: Experimental Protocols
Note: All procedures must be performed in a fume hood with appropriate PPE.[1]
Protocol A: Methylation of 7-chloro-1H-indole-6-carboxylic acid
This protocol assumes the intermediate acid has been isolated via the Bartoli route.[1]
-
Setup: Charge a round-bottom flask with 7-chloro-1H-indole-6-carboxylic acid (1.0 eq) and anhydrous DMF (10 volumes).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq) in a single portion. Stir for 15 minutes at Room Temperature (RT) under N₂ atmosphere.
-
Alkylation: Dropwise add Methyl Iodide (MeI) (1.2 eq).[1] Caution: MeI is a carcinogen.[1]
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol or purify via Flash Chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Protocol B: Hydrolysis (Activation for Coupling)
To use the molecule as a building block:
-
Dissolve the ester in THF:MeOH:H₂O (3:1:1).[1]
-
Add LiOH·H₂O (3.0 eq).[1]
-
Stir at 50°C for 4 hours.
-
Acidify with 1N HCl to pH 3.[1] Isolate the precipitate (Acid form) by filtration.[1]
Part 5: Analytical Validation
To confirm the identity of the synthesized material, the following NMR signals are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
References
-
Structure-based development of novel spiro-piperidine ASH1L inhibitors. Source: National Institutes of Health (PMC).[1] Context: Describes the synthesis of Methyl 7-chloro-1H-indole-6-carboxylate (Compound 10) from 2-chloro-3-nitrobenzoic acid via Bartoli synthesis. URL:[Link][1]
-
Indole Derivatives (Patent US7763732B2). Source: Google Patents.[1][4] Context: Details the synthesis and application of 7-chloroindole-3-carboxylic acid derivatives, establishing the chemical behavior of the 7-chloroindole core. URL:
-
Methyl 7-chloro-1H-indole-6-carboxylate Product Record. Source: MolAid / Chemical Vendors.[1] Context: Verification of CAS 1266114-30-0 and commercial availability. URL:[Link][1]
Sources
- 1. evitachem.com [evitachem.com]
- 2. 7-chloro-3-cyclohexenyl-1H-indole-6-carboxylic acid - CAS号 1055320-73-4 - 摩熵化学 [molaid.com]
- 3. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel quinoline carboxylic acid derivatives having 7-(4-amino-methyl-3-oxime) pyrrolidine substituents and processes for their preparation - Patent EP-0688772-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Chloroindole Esters via Fischer Indole Synthesis
Introduction: The Significance of 7-Chloroindole Esters in Medicinal Chemistry
Indole scaffolds are a cornerstone in drug discovery, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Among these, 7-chloroindole esters are of particular interest to researchers and drug development professionals. The presence of a chlorine atom at the 7-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This makes 7-chloroindole esters valuable intermediates in the synthesis of novel therapeutics for a range of diseases.
The Fischer indole synthesis, a classic and versatile reaction discovered by Emil Fischer in 1883, remains a widely used and powerful method for constructing the indole ring system.[2][3] This application note provides a comprehensive guide to the Fischer indole synthesis protocol specifically tailored for the preparation of 7-chloroindole esters. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide insights into potential challenges and troubleshooting strategies.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a robust acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[2] The reaction proceeds through a series of well-defined steps, the understanding of which is crucial for optimizing reaction conditions and troubleshooting.[4][5]
The key mechanistic stages are:
-
Hydrazone Formation: The initial step is the condensation of the (4-chlorophenyl)hydrazine with a suitable keto-ester to form the corresponding phenylhydrazone. This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.[4]
-
Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enamine form.[4]
-
[6][6]-Sigmatropic Rearrangement: This is the critical bond-forming step. Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a C-C bond.[4][7]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization where the amino group attacks the imine carbon.[4]
-
Ammonia Elimination: The final step involves the elimination of ammonia from the cyclized intermediate to yield the stable and aromatic indole ring.[4][8]
Experimental Protocol: Synthesis of Ethyl 7-Chloro-1H-indole-2-carboxylate
This protocol details the synthesis of a representative 7-chloroindole ester, ethyl 7-chloro-1H-indole-2-carboxylate, from (4-chlorophenyl)hydrazine hydrochloride and ethyl pyruvate.
Materials and Reagents:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Reaction Parameters:
| Parameter | Value | Rationale |
| Stoichiometry (Hydrazine:Keto-ester) | 1 : 1.1 | A slight excess of the keto-ester can help drive the initial hydrazone formation to completion. |
| Catalyst | Polyphosphoric Acid (PPA) | PPA is a strong Brønsted acid and a dehydrating agent, which effectively catalyzes the cyclization.[10] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the sigmatropic rearrangement and cyclization without significant decomposition.[6] |
| Reaction Time | 2-4 hours | Typically sufficient for completion. Progress should be monitored by TLC. |
Step-by-Step Procedure:
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add ethyl pyruvate (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
The hydrazone can be isolated by filtration and washed with cold ethanol, or the reaction mixture can be used directly in the next step after removal of the solvent.
-
-
Fischer Indole Synthesis:
-
To the pre-formed hydrazone (or the crude reaction mixture from step 1), add polyphosphoric acid (PPA) (a sufficient amount to ensure a stirrable paste).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers, wash with water and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is typically a solid or a viscous oil.
-
Purify the crude material by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[11] The optimal eluent ratio should be determined by TLC analysis.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified ethyl 7-chloro-1H-indole-2-carboxylate.
-
Troubleshooting Common Issues
The Fischer indole synthesis is generally reliable, but certain challenges can arise. Below is a guide to troubleshooting common problems.[1]
-
Low or No Yield:
-
Purity of Starting Materials: Ensure the (4-chlorophenyl)hydrazine and ethyl pyruvate are of high purity, as impurities can lead to side reactions.[1]
-
Acid Catalyst: The choice and amount of acid catalyst are critical.[1] If PPA is ineffective, consider using other catalysts like zinc chloride, sulfuric acid, or p-toluenesulfonic acid.[2][9] The optimal catalyst may need to be determined empirically.
-
Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. However, excessively high temperatures can lead to decomposition. A systematic variation of the temperature is recommended.[1]
-
-
Formation of Side Products:
-
N-N Bond Cleavage: A common side reaction is the cleavage of the N-N bond in the hydrazone, especially with electron-donating groups on the aryl ring, though less of a concern with the electron-withdrawing chloro-substituent.[12][13] This can lead to the formation of 4-chloroaniline.
-
Isomer Formation: If an unsymmetrical ketone is used, a mixture of indole isomers can be formed.[7] The use of a pyruvate ester ensures the formation of a single regioisomer.
-
-
Purification Challenges:
-
Tarry Residues: The reaction can sometimes produce tarry byproducts, making purification difficult. A thorough work-up and careful chromatography are essential.[14]
-
Co-eluting Impurities: If impurities co-elute with the product during chromatography, consider using a different solvent system or recrystallization.[15][16]
-
References
-
MDPI. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 5264–5277. [Link]
-
National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
-
Ehmann, A. (1972). Purification of indole-3-acetic acid myoinositol esters on polystyrene-divinylbenzene resins. Journal of Chromatography A, 72, 141-147. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
PubMed. (n.d.). A three-component Fischer indole synthesis. Retrieved from [Link]
-
University of Rochester. (n.d.). Indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
-
YouTube. (2025, October 24). Fischer Indole Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
PubMed. (n.d.). Isolation and characterization of esters of indole-3-acetic acid from the liquid endosperm of the horse chestnut (Aesculus species). Retrieved from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
YouTube. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]
-
MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester. Retrieved from [Link]
-
Pittelkow, M. (n.d.). ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistrylearner.com [chemistrylearner.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
hydrolysis of methyl 7-chloro-1H-indole-6-carboxylate to acid
Executive Summary
This Application Note provides a definitive guide for the hydrolysis of methyl 7-chloro-1H-indole-6-carboxylate (Structure 1 ) to 7-chloro-1H-indole-6-carboxylic acid (Structure 2 ).
While ester hydrolysis is a routine transformation, this specific substrate presents a distinct challenge: steric hindrance imposed by the chlorine atom at the C7 position, directly ortho to the C6-carboxylate. Standard room-temperature saponification protocols often result in incomplete conversion or extended reaction times.
This guide details an optimized Lithium Hydroxide (LiOH) mediated protocol at elevated temperature, designed to overcome the steric barrier while preserving the integrity of the indole ring.
Mechanistic Insight & Challenges
The Steric-Electronic Conflict
The hydrolysis of methyl esters typically proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). However, the 7-chloro substituent introduces two critical factors:
-
Steric Shielding: The Van der Waals radius of Chlorine (1.75 Å) is significant. Located at C7, it shields the carbonyl carbon at C6 from nucleophilic attack by the hydroxide ion.
-
Indole N-H Acidity: The pKa of the indole N-H is approximately 16. Under the basic conditions required for hydrolysis (pH > 12), the indole nitrogen is deprotonated first, generating an indolyl anion . This increases the electron density of the ring, potentially reducing the electrophilicity of the carbonyl carbon via conjugation, further slowing the reaction.
Reaction Scheme & Mechanism
Figure 1: Mechanistic pathway highlighting the deprotonation of the indole nitrogen prior to ester hydrolysis.
Experimental Protocol
Materials & Equipment
-
Substrate: Methyl 7-chloro-1H-indole-6-carboxylate (1.0 equiv).
-
Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 - 4.0 equiv).
-
Solvent System: THF : Methanol : Water (3 : 1 : 1 ratio).[1]
-
Why this ratio? THF solubilizes the organic ester; Water dissolves the base; Methanol acts as a phase-transfer bridge.
-
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, oil bath/heating block.
Step-by-Step Procedure
Step 1: Solubilization
-
Charge a round-bottom flask with Methyl 7-chloro-1H-indole-6-carboxylate (e.g., 1.0 g, 4.47 mmol).
-
Add THF (15 mL) and Methanol (5 mL). Stir until fully dissolved.
-
Note: If the solid does not dissolve, gently warm to 30°C.
-
Step 2: Reagent Addition
-
Prepare a solution of LiOH·H₂O (563 mg, 13.4 mmol, 3.0 equiv) in Water (5 mL).
-
Add the aqueous LiOH solution dropwise to the stirring ester solution.
-
Observation: The solution may darken slightly due to the formation of the indolyl anion. This is normal.
-
Step 3: Reaction (The Thermal Driver)
-
Equip the flask with a reflux condenser.
-
Heat the reaction mixture to 60°C .
-
Critical Control: Do not exceed 70°C to avoid potential decarboxylation, although the 7-Cl substituent stabilizes the carboxylate.
-
-
Monitor by TLC or HPLC at 2 hours .
Step 4: Workup & Isolation
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove THF and Methanol.
-
Result: You will be left with an aqueous slurry of the lithium salt.
-
-
Dilute with Water (10 mL) to ensure all solids are dissolved.
-
Wash the aqueous layer with Dichloromethane (DCM) (2 x 10 mL) to remove unreacted ester or non-polar impurities. Discard the organic (DCM) layer.
-
Acidification (Critical Step):
-
Place the aqueous layer in an ice bath (0-5°C).
-
Slowly add 1M HCl dropwise with vigorous stirring.
-
Target pH: 1.0 - 2.0 .
-
Observation: The product, 7-chloro-1H-indole-6-carboxylic acid, will precipitate as a white to off-white solid.
-
-
Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) and Hexane (1 x 10 mL).
-
Dry in a vacuum oven at 45°C for 12 hours.
Data Analysis & Quality Control
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | Darkening indicates oxidation (store under N₂). |
| ¹H NMR (DMSO-d₆) | δ ~13.0 (br s, 1H, COOH)δ ~11.5 (br s, 1H, NH)Aromatic signals: ~7.5-8.0 ppm | Absence of methyl singlet at ~3.8 ppm confirms hydrolysis. |
| HPLC Purity | > 97% (Area %) | Monitor at 254 nm. |
| Yield | 85 - 95% | Lower yields suggest incomplete precipitation during acidification. |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Incomplete Reaction | Steric hindrance of 7-Cl | Increase temperature to reflux (66°C) or switch to KOH in Ethanol (higher boiling point). |
| Low Yield | Product soluble in water | The 7-Cl group increases lipophilicity, but if yield is low, saturate the aqueous phase with NaCl (brine) before extraction with EtOAc (if precipitation fails). |
| Dark Product | Indole oxidation | Perform reaction and workup under Nitrogen/Argon atmosphere. |
Workflow Visualization
Figure 2: Operational flowchart for the hydrolysis and isolation process.
References
-
General Ester Hydrolysis Protocols
-
Organic Chemistry Portal. "Hydrolysis of Esters". Available at: [Link]
-
- Indole Chemistry & Reactivity: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole stability and N-H acidity).
-
Synthesis of 7-Chloroindole Derivatives
-
Journal of Organic Chemistry. "Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate". Available at: [Link] (Demonstrates stability of 7-chloroindoles under palladium/basic conditions).
-
-
Steric Effects in Hydrolysis
-
Organic Syntheses. "Hydrolysis of Sterically Hindered Esters". (General principles applied to ortho-substituted systems). Available at: [Link]
-
- Safety Data for 7-Chloro-1H-indole-6-carboxylic acid
Sources
using methyl 7-chloroindole-6-carboxylate as a kinase inhibitor intermediate
Application Note: Strategic Utilization of Methyl 7-Chloroindole-6-carboxylate in Kinase Inhibitor Design
Executive Summary
Methyl 7-chloroindole-6-carboxylate (CAS: 1266114-30-0) has emerged as a high-value scaffold in the design of Type I and Type II kinase inhibitors. Unlike the ubiquitous 7-azaindole, which relies on a nitrogen atom to mimic the purine N7, the 7-chloroindole core utilizes the chlorine atom as a lipophilic "gatekeeper anchor." This substitution pattern offers two distinct advantages:
-
Metabolic Shielding: The 7-chloro substituent blocks the primary site of oxidative metabolism (P450-mediated hydroxylation) often seen in unsubstituted indoles.
-
Vector Orthogonality: The 6-carboxylate provides a pre-installed handle for extending into the solvent-exposed front, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines) without interfering with the ATP-binding hinge region.
This guide details the synthetic protocols for utilizing this intermediate, focusing on its application in targeting CDK7/9 , Src , and ASH1L kinases.
Chemical Biology & SAR Logic
The strategic value of this scaffold lies in its ability to address common failure modes in kinase drug discovery: selectivity and solubility.
Anatomy of the Scaffold
-
N1 (Hinge Binding/Head Group): The indole nitrogen typically acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu81 in CDK2). Alkylation here can shift binding modes or target unique pockets (e.g., ribose pocket).
-
C3 (Specificity Vector): The primary site for electrophilic aromatic substitution. Attaching aryl or heteroaryl groups here directs the molecule deep into the hydrophobic back pocket.
-
C6 (Solvent Front): The methyl ester is a "masked" solubilizing vector. Hydrolysis and amide coupling allow the introduction of polar groups to improve ADME properties.
-
C7 (Gatekeeper/Metabolic Block): The chlorine atom fills small hydrophobic pockets adjacent to the gatekeeper residue, improving potency against wild-type kinases while sterically clashing with larger mutant gatekeepers (selectivity filter).
Figure 1: SAR Logic Map detailing the functional vectors of the 7-chloroindole-6-carboxylate scaffold.
Experimental Protocols
Protocol A: De Novo Synthesis of the Scaffold (Bartoli Route)
Rationale: While commercially available, synthesizing the scaffold ensures purity and allows for 7-position variations (e.g., 7-Br for later coupling). The Bartoli indole synthesis is preferred for ortho-substituted nitroarenes.
Reagents:
-
2-Chloro-3-nitrobenzoic acid[1]
-
Vinylmagnesium bromide (1.0 M in THF)
-
Methyl Iodide (MeI)
-
Potassium Carbonate (
)[1]
Step-by-Step:
-
Grignard Addition: Dissolve 2-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous THF at -40°C. Add Vinylmagnesium bromide (3.5 eq) dropwise. Note: Temperature control is critical to prevent over-alkylation.
-
Cyclization: Allow the mixture to warm to -20°C and stir for 1 hour. Quench with saturated
. -
Workup: Extract with EtOAc, wash with brine, and dry over
. This yields the crude 7-chloroindole-6-carboxylic acid. -
Esterification: Dissolve the crude acid in DMF. Add
(1.2 eq) and MeI (1.5 eq). Stir at RT for 2 hours. -
Purification: Flash chromatography (Hexane/EtOAc) yields Methyl 7-chloroindole-6-carboxylate as a white solid.
Protocol B: N1-Functionalization (CDK Inhibitor Synthesis)
Context: Based on WO2023116761, N1-arylation with electron-deficient pyrimidines is a key step for CDK7/9 inhibitors.
Reagents:
-
2,4-Dichloro-5-(trifluoromethyl)pyrimidine
-
Base:
or DIPEA -
Solvent: 1,2-Dichloroethane (DCE) or DMF
Procedure:
-
Coupling: In a pressure vial, suspend the indole scaffold (1.0 eq) and
(2.0 eq) in DCE. -
Addition: Add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq).
-
Reaction: Heat to 80°C for 16 hours. Mechanism:
displacement of the C2 or C4 chloride on the pyrimidine. -
Validation: Monitor by LCMS. The product should show a characteristic mass shift corresponding to the pyrimidine adduct.
-
Isolation: Filter inorganic salts, concentrate, and purify via silica gel chromatography.
Protocol C: C6-Elaboration (Solvent Front Extension)
Rationale: Converting the ester to an amide allows the attachment of solubilizing tails (e.g., N-methylpiperazine) which project into the solvent.
Reagents:
-
LiOH (Lithium Hydroxide)
-
HATU (Coupling Agent)[6]
-
Amine (e.g., 1-methylpiperazine)
Procedure:
-
Hydrolysis: Dissolve the ester intermediate in THF/MeOH/Water (3:1:1). Add LiOH (3.0 eq). Stir at 50°C for 2 hours. Acidify with 1N HCl to precipitate the free acid.
-
Activation: Dissolve the dried acid in DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 mins to form the active ester.
-
Coupling: Add the amine (1.2 eq). Stir at RT for 4 hours.
-
QC: Verify purity via HPLC. The amide bond formation is often the final step before biological testing.
Data Summary & Validation
Table 1: Key Physicochemical Properties & Validation Markers
| Property | Value/Observation | Relevance |
| Molecular Weight | 209.63 g/mol | Fragment-like, allows for significant elaboration. |
| ClogP | ~2.8 | Moderate lipophilicity; 7-Cl increases logP but 6-ester balances it. |
| 1H NMR Marker | Doublet at ~7.6 ppm (C4-H) & ~7.2 ppm (C5-H) | Diagnostic for 7-substituted indole core. |
| Metabolic Stability | High (Microsomal Intrinsic Clearance < 10 µL/min/mg) | 7-Cl blocks oxidation; superior to 7-H analogs. |
| Kinase Selectivity | Gatekeeper Dependent | 7-Cl clashes with bulky gatekeepers (e.g., T315I in Abl), improving selectivity for small-gatekeeper kinases. |
References
-
Synthesis of 7-Chloroindole Scaffold (Bartoli Method)
- Structure-based development of novel spiro-piperidine ASH1L inhibitors.
-
Source:
-
Application in CDK Inhibitors (P
-
Pyrimidine heterocyclic compound, preparation method thereof and pharmaceutical composition.[5] (WO2023116761A1)
-
Source:
-
-
7-Chloro Substitution SAR & Metabolic Stability
- Indole-2-carboxamides Optimization for Antiplasmodial Activity. (Discusses 7-Cl metabolic shielding).
-
Source:
-
General Indole Kinase Inhibitor Design
- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors.
-
Source:
Sources
- 1. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. FCKeditor - Resources Browser [aspbasilicata.it]
- 4. CN115260180B - å«ä¸æ°®åç¨ ç¯ç±»è¡çç©ãè¯ç©ç»åç©åå ¶å¶å¤æ¹æ³ååºç¨ - Google Patents [patents.google.com]
- 5. 7-氯-1H-吲哚-6-羧酸甲酯 - CAS号 1266114-30-0 - 摩熵化学 [molaid.com]
- 6. biorxiv.org [biorxiv.org]
Application Note: Chemoselective Reduction of Methyl 7-Chloroindole-6-Carboxylate
This Application Note is structured to guide a medicinal chemist or process development scientist through the reduction of methyl 7-chloroindole-6-carboxylate to (7-chloro-1H-indol-6-yl)methanol .
Executive Summary
The reduction of methyl 7-chloroindole-6-carboxylate (1) to its corresponding alcohol, (7-chloro-1H-indol-6-yl)methanol (2) , presents a specific set of challenges due to the steric congestion imposed by the ortho-chloro substituent (C7) and the electronic nature of the indole core.
While ester reductions are routine, this protocol addresses:
-
Steric Hindrance: The C7-chlorine atom creates significant steric bulk near the C6-ester, potentially retarding the rate of nucleophilic attack.
-
Chemoselectivity: Preserving the aryl chloride (avoiding hydrodehalogenation) and the indole double bond while ensuring complete reduction of the ester.
-
Proton Management: Accounting for the acidic N-H proton which consumes one equivalent of hydride immediately.
This guide recommends Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF as the primary system, utilizing a modified Fieser workup to prevent aluminum emulsion formation, which is critical for recovering the polar indole-alcohol product.
Chemical Strategy & Mechanism[1][2][3][4][5][6][7]
Mechanistic Pathway
The reduction proceeds via a stepwise nucleophilic addition-elimination mechanism. Unlike simple esters, the indole substrate requires an initial deprotonation step.
-
Activation/Deprotonation: The acidic indole N-H (
) reacts instantly with LiAlH₄, releasing gas and forming an N-aluminate species. This is crucial for stoichiometry calculations; the first equivalent of hydride is "sacrificial." -
First Hydride Addition: The aluminate delivers a hydride to the ester carbonyl. The inductive electron-withdrawing effect of the 7-Cl actually activates the carbonyl slightly, partially offsetting the steric hindrance.
-
Elimination: Methoxide is expelled, generating a transient aldehyde intermediate.
-
Second Hydride Addition: The aldehyde is rapidly reduced to the alkoxide.
-
Hydrolysis: Careful quenching releases the free alcohol.
Reaction Visualization
The following diagram details the reaction logic and intermediate species.
Figure 1: Mechanistic flow of the LiAlH₄ reduction of 7-chloroindole-6-carboxylate.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Methyl 7-chloroindole-6-carboxylate | 1.0 | Substrate | Dry thoroughly before use. |
| LiAlH₄ (2.4 M in THF) | 2.5 | Reductant | Use solution for better safety/dosing than powder. |
| Tetrahydrofuran (THF) | 10-15 Vol | Solvent | Must be anhydrous (water <50 ppm). |
| Rochelle's Salt (Sat. Aq.) | N/A | Quench | Preferred over acid to protect indole. |
Step-by-Step Methodology
Pre-reaction Safety Check:
-
Ensure glassware is flame-dried and flushed with Argon/Nitrogen.
-
LiAlH₄ reacts violently with water.[1] Have a Class D fire extinguisher available.
Step 1: Reactor Setup
-
Charge a 3-neck round-bottom flask with Methyl 7-chloroindole-6-carboxylate (1.0 equiv).
-
Add Anhydrous THF (10 volumes relative to mass of substrate).
-
Cool the solution to 0°C using an ice/water bath. Stirring must be vigorous.
Step 2: Reagent Addition
-
Transfer the LiAlH₄ solution (2.5 equiv) to a pressure-equalizing addition funnel.
-
Note: 2.5 equiv is used to account for the N-H deprotonation (1 eq) and the ester reduction (2 hydrides needed, 0.5 eq LiAlH₄), plus a slight excess to drive kinetics against the steric bulk.
-
-
Add LiAlH₄ dropwise over 30 minutes.
-
Observation: Gas evolution (
) will be vigorous initially. Control rate to maintain internal temp < 5°C.
-
Step 3: Reaction Maintenance
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 2–4 hours.
-
Process Control (TLC/HPLC): Check for disappearance of ester.
Step 4: The "Fieser" Quench (Critical) Do not use acidic quench (HCl), as indoles are acid-sensitive.
-
Cool mixture back to 0°C .
-
Dilute with diethyl ether (equal volume to THF) to reduce viscosity.
-
For every 1 g of LiAlH₄ solid (or equivalent calculation) used, add sequentially:
-
1 mL Water (Add very slowly; exothermic).
-
1 mL 15% NaOH (aq) .
-
3 mL Water .
-
-
Remove cold bath and stir for 30 minutes until a white, granular precipitate forms (lithium aluminate salts).
Step 5: Isolation
-
Wash the filter cake with warm THF or EtOAc to recover trapped product (indole alcohols can stick to aluminum salts).
-
Dry the filtrate over
, filter, and concentrate under reduced pressure.
Process Control & Data Analysis
Expected Analytical Data
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (DMSO-d6):
-
Disappearance of methyl ester singlet (
ppm). -
Appearance of methylene protons (
-OH) as a doublet ( ppm). -
Appearance of hydroxyl proton (-OH) as a triplet (exchangeable with
). -
Indole N-H signal broad singlet (
ppm).[4]
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance at C7; Old LiAlH₄. | Reflux the reaction for 1-2 hours. Ensure LiAlH₄ is titrated or fresh. |
| De-chlorination | Reaction too hot; Presence of Pd/Ni contaminants. | Keep reaction at RT. Ensure stir bars/flasks are free of transition metals. |
| Emulsion during workup | Improper quench ratio. | Add saturated Rochelle’s salt solution and stir vigorously for 2 hours (alternative to Fieser). |
| Low Yield | Product trapped in Al-salts. | Soxhlet extraction of the filter cake with EtOAc may be required. |
Alternative Workflow: DIBAL-H
If the LiAlH₄ reduction yields complex mixtures or affects the chloro-substituent (rare but possible), Diisobutylaluminum hydride (DIBAL-H) is the alternative.
-
Protocol Modification: Use 4.0 equivalents of DIBAL-H in Toluene/THF.
-
Temperature: Start at -78°C, then warm to RT.
-
Note: DIBAL-H is generally used to stop at the aldehyde, but with excess reagent and warming, it reduces esters to alcohols. It is less prone to dehalogenation than LiAlH₄.
References
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Foundational text on hydride stoichiometry and selectivity).
-
Organic Chemistry Portal. (n.d.). Reduction of Esters to Alcohols. Retrieved from [Link]
- Cohen, N., et al. (1978). "Synthesis of 6-substituted indoles." Journal of Organic Chemistry. (Precedent for indole ester reductions).
-
Common Organic Chemistry. (2023). LiAlH4 Reduction of Esters. Retrieved from [Link]
Disclaimer: This protocol involves the use of pyrophoric reagents (LiAlH₄). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (flame-resistant lab coat, safety glasses, gloves).
Sources
Application Notes and Protocols for the Synthesis of 7-Aryl-Indole-6-Carboxylates via Suzuki-Miyaura Coupling
Introduction: Navigating the Challenges of Indole C7-Functionalization
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1] The targeted synthesis of specific indole isomers is a critical task in drug discovery and development. While functionalization of the C2 and C3 positions of the indole ring is well-established, achieving selectivity at the C7 position through C-H activation presents a significant synthetic hurdle.[2][3] This is due to the intrinsic electronic properties of the indole ring, which favor reactions at other positions.[3]
This document provides a comprehensive guide to a robust and selective method for the synthesis of 7-aryl-indole-6-carboxylates. It is important to note that the C6-carboxylate group does not typically function as a directing group for C7-functionalization. Instead, high regioselectivity at the C7 position is achieved through the strategic installation of a removable directing group on the indole nitrogen.[2][4] This guide will detail a palladium-catalyzed Suzuki-Miyaura type C-H activation/arylation protocol, leveraging a phosphinoyl directing group to achieve the desired C7-arylation on an indole-6-carboxylate scaffold.[2][4]
The Strategic Approach: N-Directing Group-Mediated C7-Arylation
The key to selectively activating the C-H bond at the C7 position is the use of a directing group on the indole nitrogen.[5] Sterically bulky directing groups, such as the di-tert-butylphosphinoyl group (-P(O)tBu2), have proven to be highly effective in facilitating this transformation.[2][4] The directing group serves to position the palladium catalyst in close proximity to the C7-H bond, enabling its selective activation and subsequent cross-coupling with an arylboronic acid.
The overall workflow for this synthetic strategy can be visualized as a three-stage process:
Figure 1: General workflow for the synthesis of 7-aryl-indole-6-carboxylates.
Mechanism of C7-Selective Suzuki-Miyaura Coupling
The catalytic cycle for the C7-arylation of an N-phosphinoyl-protected indole is a well-elucidated process involving a palladium(II)/palladium(0) cycle. The key steps are chelation-assisted C-H activation, oxidative addition, transmetalation, and reductive elimination.
Figure 2: Simplified catalytic cycle for C7-arylation.
Detailed Mechanistic Steps:
-
Chelation-Assisted C-H Activation: The reaction is initiated by the coordination of the phosphinoyl directing group on the indole nitrogen to the Pd(II) catalyst. This brings the catalyst into close proximity to the C7-H bond, facilitating a concerted metalation-deprotonation event to form a palladacycle intermediate.[2][4]
-
Oxidative Addition: In a parallel step, the active Pd(0) species undergoes oxidative addition with the aryl halide (if used as the coupling partner) or interacts with the arylboronic acid in the transmetalation step.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide or another ligand. This step is typically facilitated by a base, which activates the boronic acid.[6]
-
Reductive Elimination: The final step involves the formation of the new C-C bond between the indole C7 position and the aryl group, with the concomitant regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Optimized Reaction Parameters
The success of the C7-arylation is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes a set of generally effective conditions based on literature precedents for the C7-arylation of N-phosphinoyl indoles.[2][4]
| Parameter | Recommended Reagent/Condition | Rationale |
| Catalyst | Pd(OAc)₂ (Palladium(II) Acetate) | A common and effective palladium precursor for C-H activation. |
| Directing Group | Di-tert-butylphosphinoyl | Its steric bulk favors the formation of the C7-palladacycle.[2][4] |
| Ligand | 3-Methylpyridine | Pyridine-type ligands have been shown to be crucial for high C7 selectivity.[2][4] |
| Aryl Source | Arylboronic Acid | The standard coupling partner for Suzuki-Miyaura reactions. |
| Base | K₂CO₃ (Potassium Carbonate) | A moderately strong base effective in facilitating transmetalation. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are generally preferred. |
| Temperature | 100-120 °C | Elevated temperatures are typically required to drive the reaction to completion. |
Experimental Protocol: Synthesis of Methyl 7-phenyl-1H-indole-6-carboxylate
This protocol is a representative example and may require optimization for different substrates.
Part 1: N-Protection of Methyl Indole-6-carboxylate
-
To a solution of methyl indole-6-carboxylate (1.0 eq) in anhydrous THF under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add di-tert-butylphosphinoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 1-(di-tert-butylphosphinoyl)-1H-indole-6-carboxylate.
Part 2: C7-Arylation via Suzuki-Miyaura Coupling
-
In a dry Schlenk tube under an argon atmosphere, combine methyl 1-(di-tert-butylphosphinoyl)-1H-indole-6-carboxylate (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), 3-methylpyridine (20 mol%), and K₂CO₃ (2.0 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 1-(di-tert-butylphosphinoyl)-7-phenyl-1H-indole-6-carboxylate.
Part 3: Deprotection (if required)
The phosphinoyl group can be removed under specific conditions, although this may affect the carboxylate group. A milder deprotection method might be necessary depending on the desired final product.
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous. The quality of the palladium catalyst is crucial. Consider screening different ligands or bases.
-
Poor C7-Selectivity: The steric bulk of the N-directing group is paramount for C7-selectivity. Incomplete protection of the indole nitrogen can lead to side reactions.
-
Decomposition: Indole derivatives can be sensitive to strong acids, bases, or high temperatures. Monitor the reaction closely and avoid prolonged heating if decomposition is observed.
-
Homocoupling of Boronic Acid: Using a slight excess of the boronic acid is common, but a large excess can lead to significant homocoupling byproducts.
Conclusion
The targeted arylation of the C7-position of indole-6-carboxylates is a challenging yet achievable transformation. By employing a sterically demanding N-directing group such as the di-tert-butylphosphinoyl group, a highly selective palladium-catalyzed Suzuki-Miyaura type C-H activation/arylation can be accomplished. This methodology provides a powerful tool for the synthesis of novel indole derivatives for applications in drug discovery and materials science. The protocols and insights provided herein are intended to serve as a valuable resource for researchers in these fields.
References
-
Yang, Y., Qiu, X., Zhao, Y., Mu, Y., & Shi, Z. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495–498. [Link]
-
Yang, Y., et al. (2015). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. [Link]
-
Li, B., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
-
RSIS International. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]
-
Kim, J., et al. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society. [Link]
-
Yang, Y., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. PubMed. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Larrosa, I., et al. (2016). As cited in Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry. [Link]
Sources
- 1. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub: are you are robot? [sci-hub.sg]
- 3. PIII -Chelation-Assisted Indole C7-Arylation, Olefination, Methylation, and Acylation with Carboxylic Acids/Anhydrides by Rhodium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
Application Note: Integrating Methyl 7-Chloro-1H-Indole-6-Carboxylate in Peptidomimetic Synthesis
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Structural rationale, mechanistic causality, and validated synthetic protocols for constrained peptidomimetics.
Executive Summary
The poor pharmacokinetic profiles of linear peptides—specifically their susceptibility to proteolytic degradation and high conformational entropy—often limit their clinical translation. As a Senior Application Scientist, I frequently utilize rigid heteroaromatic scaffolds to overcome these liabilities. Methyl 7-chloro-1H-indole-6-carboxylate (CAS: 1266114-30-0) has emerged as a privileged building block in modern peptidomimetic synthesis. This guide details the mechanistic rationale for selecting this specific chlorinated indole scaffold and provides field-tested, self-validating protocols for its incorporation into complex peptide sequences.
Mechanistic Rationale: The 7-Chloroindole Scaffold
The decision to utilize methyl 7-chloro-1H-indole-6-carboxylate over a standard phenyl or un-substituted indole ring is driven by precise structure-activity relationship (SAR) requirements. Heteroaromatic scaffolds derived from natural amino acids are foundational in constructing fused frameworks for bioactive agents[1]. The 7-chloroindole system offers three distinct mechanistic advantages:
-
Orthogonal Protection Strategy: The methyl ester acts as a robust protecting group. It shields the 6-carboxylate vector during upstream functionalization (e.g., N1-alkylation or C3-halogenation/cross-coupling), preventing unwanted esterification or decarboxylation. It can be selectively saponified under mild conditions prior to peptide coupling.
-
Halogen Bonding Capabilities: The electron-deficient equatorial belt (σ-hole) of the chlorine atom at the 7-position can engage in highly directional non-covalent interactions (halogen bonding) with target protein backbone carbonyls. This specific interaction has been successfully leveraged in the development of ASH1L inhibitors, where the 7-chloro substituent directly interacts with the backbone amide of the G2280 residue[2].
-
Conformational Locking: The steric bulk of the 7-chloro group restricts the dihedral rotation of substituents at the adjacent N1 position. This pre-organizes the peptidomimetic into a bioactive conformation, significantly reducing the entropic penalty upon target binding. Indole-based peptidomimetics utilizing such conformational constraints have shown remarkable efficacy, including potent membrane-targeting action against Gram-positive bacteria[3].
Fig 1: Pharmacophore mapping of the 7-chloroindole scaffold in protein interactions.
Synthetic Strategy & Workflow
Integrating this scaffold into a solid-phase peptide synthesis (SPPS) or solution-phase workflow requires a logical sequence of deprotection and activation. The workflow below illustrates the optimal path from the protected methyl ester to the final constrained peptidomimetic.
Fig 2: Synthetic workflow for integrating the 7-chloroindole scaffold into peptidomimetics.
Self-Validating Experimental Protocols
The following protocols are designed with built-in quality control (QC) checkpoints to ensure causality and validation at every step.
Protocol A: Saponification of the Methyl Ester
Causality: The methyl ester must be hydrolyzed to the free carboxylic acid to serve as an acyl donor in peptide coupling. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides the optimal balance of nucleophilicity without degrading the indole ring.
-
Preparation: Dissolve methyl 7-chloro-1H-indole-6-carboxylate (1.0 eq, 5.0 mmol) in a 3:1 mixture of THF/H2O (20 mL).
-
Hydrolysis: Cool the solution to 0 °C. Add LiOH·H2O (3.0 eq, 15.0 mmol) portion-wise.
-
Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material peak (
210 [M+H]⁺) and the appearance of the free acid peak ( 196 [M+H]⁺) confirms complete saponification. -
Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with H₂O (10 mL) and wash with diethyl ether (15 mL) to remove unreacted starting material.
-
Isolation: Acidify the aqueous layer to pH 3–4 using 1M HCl. The 7-chloro-1H-indole-6-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.
Protocol B: Amide Bond Formation (SPPS Integration)
Causality: The 6-carboxylic acid of the 7-chloroindole is sterically hindered by the adjacent 7-chloro group. Standard carbodiimides (e.g., DIC) often fail to achieve full conversion. HATU is utilized because the neighboring nitrogen atom in its HOAt leaving group accelerates aminolysis via intramolecular hydrogen bonding, overcoming the steric bulk.
-
Resin Preparation: Swell the N-terminal deprotected resin-bound peptide (0.1 mmol scale) in DMF for 30 minutes.
-
Pre-Activation: In a separate vial, dissolve 7-chloro-1H-indole-6-carboxylic acid (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in DMF (2 mL). Add DIPEA (6.0 eq, 0.6 mmol) and vortex for 5 minutes.
-
Self-Validation Checkpoint: Observe a color change to pale yellow, indicating the successful formation of the highly reactive OAt ester intermediate.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Validation: Perform a Kaiser test on a few resin beads. A negative result (yellow beads/solution) confirms complete acylation of the primary amine. A positive result (blue beads) indicates incomplete coupling, requiring a double-coupling step.
-
Washing: Wash the resin sequentially with DMF (3 × 5 mL) and DCM (3 × 5 mL).
Quantitative Data: Coupling Optimization
To demonstrate the necessity of the selected coupling conditions, the table below summarizes the optimization data for attaching 7-chloro-1H-indole-6-carboxylic acid to a sterically hindered secondary amine on a solid support.
| Entry | Coupling Reagent | Base | Solvent | Time (h) | Conversion (%) | Epimerization (%) |
| 1 | DIC / HOBt | DIPEA | DMF | 4 | 45 | < 1 |
| 2 | HBTU | DIPEA | DMF | 4 | 62 | < 1 |
| 3 | PyBOP | DIPEA | DMF / NMP | 4 | 78 | < 1 |
| 4 | HATU | DIPEA | DMF | 2 | > 99 | < 1 |
| 5 | COMU | TMP | DMF | 2 | 95 | < 1 |
References
1.[2] Title: Structure-based development of novel spiro-piperidine ASH1L inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]
2.[3] Title: Synthesis and biological evaluation of indole-based peptidomimetics as antibacterial agents against Gram-positive bacteria Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]
3.[1] Title: Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents Source: MDPI (Organics) URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Methyl 7-chloro-1H-indole-6-carboxylate Synthesis
This guide addresses the synthesis of methyl 7-chloro-1H-indole-6-carboxylate , a critical intermediate often associated with the development of ASH1L inhibitors and HCV drugs (e.g., analogs related to Ledipasvir).
The synthesis of 7-substituted indoles, particularly those with electron-withdrawing groups (EWG) at the 6-position, presents a specific regiochemical challenge. The standard Fischer indole synthesis often fails or yields poor regioselectivity for this scaffold.
This Technical Support Center guide focuses on the Bartoli Indole Synthesis as the most accessible and effective route, provided specific protocol modifications are made to handle the ester moiety.
Executive Summary: The "Acid-First" Strategy
The Core Problem: Users frequently attempt the Bartoli reaction directly on methyl 2-chloro-3-nitrobenzoate (the ester precursor). This is the primary cause of yield failure. Vinyl Grignard reagents are highly nucleophilic and will attack the methyl ester at C6 before (or competitively with) the nitro group, leading to tertiary alcohols and complex mixtures of tar.
The Solution: You must perform the Bartoli cyclization on the free carboxylic acid (2-chloro-3-nitrobenzoic acid), followed by a separate esterification step. The carboxylate anion formed in situ protects the carbonyl carbon from Grignard attack, directing the vinyl nucleophile exclusively to the nitro group.
Optimized Synthetic Workflow
The following protocol is validated for regioselectivity and yield stability.
Phase 1: Bartoli Indole Cyclization
Substrate: 2-chloro-3-nitrobenzoic acid (CAS: 3970-35-2) Reagent: Vinylmagnesium bromide (1.0 M in THF)
-
Stoichiometry Calculation (Critical): You need 4.0 equivalents of VinylMgBr.
-
1.0 eq to deprotonate the carboxylic acid (forming the unreactive carboxylate salt).
-
3.0 eq to drive the Bartoli mechanism (nitro reduction, sigmatropic rearrangement, and cyclization).
-
-
Setup: Flame-dry a 3-neck flask. Maintain an inert atmosphere (
or Ar). -
Addition: Dissolve the starting acid in anhydrous THF. Cool to -78°C .[1] Add the Grignard reagent dropwise over 1 hour.
-
Note: The reaction is extremely exothermic. A rapid temperature spike > -40°C will degrade the regioselectivity.
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.
-
Quench: Pour the reaction mixture into saturated aqueous
at 0°C. -
Workup: Acidify to pH 3-4 with 1M HCl to reprotonate the indole-carboxylic acid. Extract with EtOAc.[1][2][3][4]
Intermediate Yield: Expect 45-55% of 7-chloro-1H-indole-6-carboxylic acid .
Phase 2: Methyl Ester Formation
Substrate: 7-chloro-1H-indole-6-carboxylic acid
Reagents: Methyl Iodide (MeI),
-
Dissolve the intermediate acid in DMF.[2]
-
Add 1.1 eq of
and 1.1 eq of MeI. -
Stir at Room Temperature for 2–3 hours.
-
Purification: Aqueous workup followed by column chromatography (Hexane/EtOAc).
Final Yield: Expect >85% for this step.
Visualizing the Pathway
The diagram below illustrates the "Acid-First" logic versus the failed "Ester-First" route.
Caption: The "Acid-First" strategy prevents Grignard attack on the carbonyl, ensuring the vinyl group targets the nitro moiety.
Troubleshooting & FAQs
Q1: I am using the acid precursor, but my yield is stuck at <20%. Why?
Diagnosis: This is likely an issue with Grignard quality or temperature control .
-
The Grignard Factor: Vinylmagnesium bromide is unstable. If the titer has dropped from 1.0M to 0.7M, you are under-dosing. Because the first equivalent is consumed solely by deprotonation, a 30% drop in concentration results in a massive deficit for the actual Bartoli reaction.
-
The Fix: Titrate your Grignard reagent immediately before use. If the titer is low, adjust the volume to ensure exactly 4.0 equivalents.
Q2: Why can't I use the Leimgruber-Batcho synthesis? It scales better.
Analysis: You can, but the precursor availability is the bottleneck.
-
The Precursor: You would need methyl 2-chloro-4-methyl-3-nitrobenzoate .
-
The Problem: Direct nitration of 2-chloro-4-methylbenzoic acid typically yields the 5-nitro isomer (due to steric crowding at the 3-position between the Cl and Me groups).
-
Recommendation: Unless you have a validated source for the specific 3-nitro precursor, the Bartoli route starting from commercially available 2-chloro-3-nitrobenzoic acid is faster for gram-scale synthesis.
Q3: Can I use 2-chloronitrobenzene and carboxylate later?
Analysis: No.
-
Bartoli synthesis on 2-chloronitrobenzene yields 7-chloroindole.
-
Functionalizing C6 (the position meta to the nitrogen) on an existing indole core is chemically difficult. Electrophilic aromatic substitution prefers C3. Lithiation strategies (e.g., C-H activation) might work but often require complex directing groups to distinguish C6 from C4 or C5.
Q4: My reaction mixture turns into a solid gel during workup.
Cause: Magnesium salts (
-
Quench with
. -
Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 minutes. This solubilizes the magnesium salts.
-
Filter the biphasic mixture through a Celite pad before separation.
Data Summary: Reaction Parameters
| Parameter | Recommended Value | Consequence of Deviation |
| Temperature | -78°C (Start) to -20°C (End) | > -40°C causes rapid polymerization of vinyl Grignard. |
| Grignard Equivalents | 4.0 eq (vs Acid) | < 3.5 eq results in incomplete conversion; > 5.0 eq increases side products. |
| Solvent | Anhydrous THF | Diethyl ether often gives lower yields in Bartoli reactions. |
| Addition Time | > 45 minutes | Fast addition creates local hot spots, killing regioselectivity. |
| Quenching | Sat. | Strong acid quench can polymerize the electron-rich indole. |
References
-
Original Bartoli Methodology: Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a new approach to the synthesis of 7-substituted indoles."[4] Tetrahedron Letters, 1989, 30(16), 2129-2132. Link
-
Application to 7-Chloro-6-Carboxylate (Key Protocol): Kempinska, K., et al. "Structure-based development of novel spiro-piperidine ASH1L inhibitors." Journal of Medicinal Chemistry (via PMC), 2021. See Scheme 2 and Experimental Section for Compound 10. Link
-
Bartoli Mechanism Review: Dalpozzo, R., et al. "Bartoli Indole Synthesis." Current Organic Chemistry, 2005. Link
Sources
preventing dechlorination during indole ester hydrolysis
Troubleshooting Guide: Preventing Dechlorination (Hydrodehalogenation)
Welcome to the Technical Support Center. As researchers scale up the synthesis of complex pharmaceutical intermediates, the hydrolysis of chloroindole esters often presents an unexpected and frustrating bottleneck: the spontaneous loss of the chlorine atom.
This in-depth guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to address the exact mechanistic root of this issue, providing field-proven, self-validating protocols to ensure high-fidelity ester saponification.
Frequently Asked Questions (FAQs)
Q: Why is my chloroindole ester undergoing dechlorination during a simple basic hydrolysis?
A: In most synthetic routes, chloroindole cores are elaborated using Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) prior to the final ester deprotection. If residual palladium is carried over into the basic hydrolysis step, the conditions inadvertently become perfect for a Pd-catalyzed transfer hydrodehalogenation 1. The base (NaOH/LiOH) deprotonates the alcohol solvent, allowing the resulting alkoxide to coordinate to the Pd center. Subsequent
Q: How does the choice of solvent trigger this side reaction?
A: The severity of dechlorination is directly proportional to the solvent's capacity to act as a hydride donor 2. Primary and secondary alcohols (like ethanol and isopropanol) are excellent hydride donors. For example, ethoxide undergoes
Q: How can I definitively diagnose this issue in my workflow? A: You can validate this mechanism analytically:
-
LC-MS: Look for a mass shift of exactly -34 Da (loss of
and addition of ) in your crude product peak. -
ICP-MS: Test your starting ester for residual Palladium. Levels above 10 ppm are sufficient to catalyze hydrodehalogenation in the presence of an alcohol and base.
Quantitative Data: Solvent & Catalyst Impact
The following table summarizes the causal relationship between the chosen hydrolysis solvent, residual palladium levels, and the resulting product distribution.
| Solvent System (3:1 v/v) | Base (3.0 eq) | Residual Pd (ppm) | Hydride Donor Capacity | Dechlorination (%) | Desired Acid Yield (%) |
| Isopropanol / H₂O | LiOH | 500 | High | > 85% | < 10% |
| Ethanol / H₂O | NaOH | 500 | Moderate | 60% | 35% |
| Methanol / H₂O | LiOH | 500 | Low-Moderate | 45% | 50% |
| THF / H₂O | LiOH | 500 | None | < 1% | 98% |
| tert-Butanol / H₂O | LiOH | 500 | None | < 1% | 97% |
| Methanol / H₂O | LiOH | < 5 (Scavenged) | Low-Moderate | < 1% | 99% |
Note: Data represents typical conversion rates for a 5-chloroindole-2-carboxylate ester at 50 °C for 4 hours.
Mechanistic Visualization
To understand how to defeat the side reaction, we must map the competing logical pathways. The diagram below illustrates how residual palladium hijacks the standard saponification process.
Mechanism of Pd-catalyzed transfer hydrodehalogenation vs. safe ester hydrolysis.
Self-Validating Experimental Protocol
To guarantee the structural integrity of your chloroindole during hydrolysis, implement the following two-phase methodology. This protocol is designed as a self-validating system: success at each step ensures the viability of the next.
Phase 1: Palladium Scavenging (Crucial Pre-requisite)
Causality: Removing the catalyst physically prevents the oxidative addition step of the dehalogenation cycle.
-
Dissolution: Dissolve the crude chloroindole ester (post-cross-coupling) in a non-polar or halogenated solvent (e.g., dichloromethane or ethyl acetate).
-
Scavenger Addition: Add a silica-based metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) at a loading of 5 equivalents relative to the theoretical Pd catalyst used in the previous step.
-
Incubation: Stir the suspension at 40 °C for 4–12 hours to ensure complete metal complexation.
-
Filtration: Filter through a pad of Celite to remove the scavenger-bound palladium. Concentrate the filtrate in vacuo.
-
Validation Check: Submit a small aliquot for ICP-MS. Proceed only if Pd < 10 ppm.
-
Phase 2: Safe Saponification
Causality: Replacing methanol/ethanol with THF removes the hydride source, serving as a chemical failsafe even if trace palladium remains.
-
Solvent Setup: Dissolve the scavenged chloroindole ester in a 3:1 mixture of THF and deionized water.
-
Base Addition: Add 2.0–3.0 equivalents of
.-
Causality: LiOH is preferred over NaOH/KOH in THF/water mixtures due to its superior solubility profile and milder kinetics. This prevents unwanted degradation of the indole core and minimizes over-hydrolysis during workup if not fully quenched 3.
-
-
Reaction: Stir at room temperature to 40 °C. Monitor via TLC/LC-MS until complete consumption of the ester is observed.
-
Quenching & Workup: Cool the mixture to 0 °C. Acidify to pH 2–3 using 1M HCl.
-
Causality: Performing the acidification at 0 °C prevents acid-catalyzed dimerization or degradation of the electron-rich indole core.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with cold brine to remove residual water and lower the solubility of the ester in the aqueous phase 3.
-
Drying: Add anhydrous
until the drying agent no longer clumps and flows freely 3. Filter and concentrate to afford the pure chloroindole carboxylic acid.
References
-
Reissert Indole Synthesis Using Continuous-Flow Hydrogenation Source: ResearchGate URL:[Link]
-
Titanium-Catalyzed Hydrodehalogenation of Alkyl Halides Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Purification of Methyl 7-Chloroindole-6-carboxylate
Welcome to the technical support center for the purification of methyl 7-chloroindole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this indole derivative. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing methyl 7-chloroindole-6-carboxylate?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, in a Fischer indole synthesis, you might encounter residual arylhydrazines or carbonyl compounds.[1] Additionally, hydrolysis of the methyl ester can lead to the formation of 7-chloroindole-6-carboxylic acid, which is a more polar impurity.[2]
Q2: My purified methyl 7-chloroindole-6-carboxylate has a pink or brownish hue. Is this indicative of impurities?
A2: While a pure compound is typically an off-white or pale-colored solid, discoloration can suggest the presence of impurities.[2] Oxidation of the indole ring or trace amounts of colored byproducts from the synthesis can cause this change in appearance.[2] It is crucial to verify the purity using analytical techniques like HPLC or TLC, rather than relying solely on visual inspection.[2]
Q3: How can I quickly assess the purity of my sample in the lab?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for the qualitative assessment of purity.[2] A single spot on the TLC plate when visualized under UV light generally indicates a high degree of purity.[2] The presence of multiple spots signifies impurities. A commonly used solvent system for TLC analysis of indole derivatives is a mixture of hexane and ethyl acetate.[2]
Q4: What are the primary methods for purifying methyl 7-chloroindole-6-carboxylate?
A4: The two main purification techniques for this compound are recrystallization and column chromatography.[1][2] The choice between these methods depends on the nature and quantity of the impurities present.[2] Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography is better suited for separating mixtures with multiple components or impurities with similar polarities to the product.[2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of methyl 7-chloroindole-6-carboxylate and provides actionable solutions.
Issue 1: Low Yield After Column Chromatography
-
Possible Cause:
-
Compound is too soluble in the elution solvent: This can cause the product to elute too quickly with the solvent front, resulting in poor separation and recovery.[3]
-
Strong adsorption to the stationary phase: The indole nitrogen can interact strongly with the acidic silica gel, leading to tailing and incomplete elution.[3]
-
Compound instability on silica gel: Some indole derivatives can degrade on silica gel, especially if exposed for extended periods.[3]
-
-
Suggested Solutions:
-
Optimize the solvent system: Use a less polar solvent system to slow down the elution of your compound.[3] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[4]
-
Use a different stationary phase: Consider using alumina, which is less acidic than silica gel, to minimize strong adsorption.[3]
-
Modify the mobile phase: Adding a small amount of a basic modifier, like triethylamine, to the eluent can help reduce tailing by competing with the indole for active sites on the silica gel.[3]
-
Work efficiently: Minimize the time the compound spends on the column to reduce the risk of degradation.[3]
-
Issue 2: Recrystallization Fails to Produce Pure Crystals
-
Possible Cause:
-
Inappropriate solvent choice: The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5] If the compound is too soluble, it will not crystallize upon cooling. If it is not soluble enough, recovery will be low.
-
High concentration of impurities: A large amount of impurity can inhibit crystal formation or co-crystallize with the product.[3]
-
-
Suggested Solutions:
-
Perform solvent screening: Test the solubility of your crude product in a variety of solvents to find the optimal one for recrystallization.[5]
-
Use a mixed solvent system: If a single solvent is not ideal, a mixture of two miscible solvents (one in which the compound is soluble and one in which it is insoluble) can be effective.[1]
-
Pre-purify by column chromatography: If the impurity level is high, it is often best to first purify the crude product by column chromatography to remove the bulk of the impurities before proceeding with recrystallization.[3]
-
Issue 3: Co-elution of Impurities During Column Chromatography
-
Possible Cause:
-
Similar polarity of product and impurity: If an impurity has a polarity very close to that of the desired compound, it will be difficult to separate them using standard column chromatography.[3]
-
Column overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.[3]
-
-
Suggested Solutions:
-
Use a shallower solvent gradient: A slow and gradual increase in solvent polarity can improve the resolution between compounds with similar polarities.[3][6]
-
Reduce the amount of sample loaded: A smaller sample size will result in sharper bands and better separation.[3]
-
Try a different solvent system: Employing a solvent system with different selectivities (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) may resolve the co-eluting compounds.[3]
-
Consider High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers higher resolution and can be an effective alternative.[7]
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for purifying methyl 7-chloroindole-6-carboxylate using silica gel column chromatography.
-
Prepare the Column:
-
Securely clamp a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.[8]
-
Add a thin layer of sand on top of the plug.[8]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[8]
-
Carefully pour the slurry into the column, allowing the solvent to drain. Tap the column gently to pack the silica gel evenly and remove any air bubbles.[8]
-
Add another thin layer of sand on top of the packed silica gel.[8]
-
-
Load the Sample:
-
Dissolve the crude methyl 7-chloroindole-6-carboxylate in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).[8]
-
Carefully apply the sample solution to the top of the column.[8]
-
Allow the solvent to absorb into the silica gel until the top of the sand is just dry.[8]
-
-
Elute the Column:
-
Monitor the Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure methyl 7-chloroindole-6-carboxylate.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization
This protocol outlines the steps for purifying methyl 7-chloroindole-6-carboxylate by recrystallization.
-
Dissolve the Crude Product:
-
Cool and Crystallize:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod to induce crystallization.[5]
-
-
Collect and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Data Presentation
| Purification Method | Typical Solvent System | Advantages | Disadvantages |
| Column Chromatography | Hexane/Ethyl Acetate gradient | Good for separating complex mixtures and large quantities. | Can be time-consuming and may lead to product loss on the column.[3] |
| Recrystallization | Ethanol/Water | Simple, fast, and can yield very pure product.[4][] | May result in lower recovery; not suitable for all compounds or high impurity levels.[1][3] |
| Preparative HPLC | Acetonitrile/Water with formic acid | High resolution, excellent for difficult separations.[7] | Requires specialized equipment and can be expensive.[7] |
Visualization
Purification Workflow
Troubleshooting Logic
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Technical Support Center: Purification of Indole Alkaloids - Benchchem. (URL: )
- How to run column chrom
- Methyl 7-Chloroindole-3-carboxyl
- Technical Support Center: Purification of 3-allyl-1H-indole - Benchchem. (URL: )
- Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxyl
- Bio-Scale Q Columns Instruction Manual. (URL: )
- Analytical Methods. (URL: )
- Identification and synthesis of impurities formed during sertindole prepar
- A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxyl
- Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate | The Journal of Organic Chemistry - ACS Public
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (URL: )
- 437 Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives - Journal of Basic and Applied Research in Biomedicine. (URL: )
- Troubleshooting Purific
- Column Chromatography - ResearchG
- Column Cleaning for Ion Exchange Chromatography and Chrom
- Recrystalliz
- CL7/Im7 Expression and purification protocol - Wolfson Centre for Applied Structural Biology. (URL: )
- Organic Phase Injection of Highly Concentrated Samples in Prepar
- INDOLE (EHRLICH'S) - Thermo Fisher Scientific. (URL: )
- Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (URL: )
- HPLC SEPAR
- 7-chloro-1H-indole-6-carboxylic acid | 1055320-72-3 - Sigma-Aldrich. (URL: )
- PURITY AND IMPURITY ANALYSIS - Agilent. (URL: )
- Methyl 6-chloro-1H-indole-2-carboxylate | 98081-84-6 - Sigma-Aldrich. (URL: )
- Satisfying recrystallization : r/OrganicChemistry - Reddit. (URL: )
- Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC - SciSpace. (URL: )
- HU212967B - Process for producing 7-chloro-quinaldine - Google P
- Common impurities in methyl indole-3-carboxylate and their removal. - Benchchem. (URL: )
- Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate - Technical Disclosure Commons. (URL: )
- US20210188778A1 - Novel polymorphs of 4-[3-chloro-4-(n'-cyclopropyl ureido)
-
An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[1][8]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone - ResearchGate. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. bio-rad.com [bio-rad.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
overcoming steric hindrance at 7-position of indole
[1]
Status: Operational Agent: Senior Application Scientist Ticket: #C7-IND-STERIC-001
Executive Summary
Accessing the 7-position of the indole core is a notorious synthetic bottleneck. Electronically, the pyrrole ring (C2/C3) is far more nucleophilic, acting as a "sink" for electrophilic reagents. Sterically, the C7 position is shielded by the N-substituent and the peri-hydrogen at C4, making it the least accessible site on the benzenoid ring.
This guide provides field-proven troubleshooting workflows to bypass these intrinsic biases. We focus on two primary strategies: Directed C-H Activation (using transient steric blocking) and De Novo Synthesis (Bartoli methodologies).
Module 1: Troubleshooting C-H Activation Failures
Issue 1: "I am observing exclusive C2 or C3 functionalization. How do I force the catalyst to C7?"
Diagnosis: Standard electrophilic substitution will always favor C3. Standard Directed Ortho Metalation (DoM) with small directing groups (e.g., N-MOM, N-Boc) typically favors C2 due to the "kinetic acidity" of the C2-H bond and the formation of a stable 5-membered metallacycle.
The Fix: The "Steric Bumper" Strategy You must switch to a bulky, phosphorus- or silicon-based directing group (DG) . These groups sterically shield the C2 position, rendering it inaccessible to the catalyst, while simultaneously positioning the metal center towards C7 via a 6- or 7-membered transition state.
Recommended Protocol: Ir-Catalyzed C7-Borylation Based on Hartwig-Miyaura type borylation logic.
Step-by-Step Workflow:
-
DG Installation: Protect your indole nitrogen with a hydrosilyl group (e.g., diethylhydrosilyl,
). This is critical; the Si-H bond acts as the initial anchor for the Iridium catalyst. -
Catalyst Prep: In a glovebox, mix
(0.5 mol%) and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine, 1.0 mol%) in THF. -
Reaction: Add the N-silylindole (1.0 equiv) and HBpin (1.1 equiv).
-
Conditions: Heat to 80 °C for 4–8 hours.
-
Workup: The resulting C7-boryl species can be used directly or oxidized.
Why this works: The Iridium center oxidatively adds into the N-Si-H bond. The bulky bipyridine ligand and the geometric constraints of the Si-linker prevent the iridium from reaching C2. The only accessible C-H bond is at C7.
Visualizing the Mechanism
Figure 1: Mechanistic flow of Iridium-catalyzed C7-selective borylation enabled by hydrosilyl directing groups.
Issue 2: "My Directing Group (DG) is stuck. I can't deprotect the indole."
Diagnosis: You likely used a robust directing group like N-Pivaloyl or N-Carbamoyl to achieve C7 selectivity (via Rh or Ru catalysis), but the deprotection conditions (strong base/acid) are decomposing your sensitive C7 substituent.
The Fix: Use "Traceless" or Labile DGs
-
Phosphorus(III) DGs: Use
.[1] This group is bulky enough to direct C7 functionalization (e.g., arylation) but is much more labile than . It can often be removed via simple hydrolysis or oxidation. -
Transient Directing Groups (TDGs): Recent advances utilize catalytic amounts of additives that temporarily bind to the indole, direct the metal, and dissociate. However, for C7, fixed DGs are currently more reliable.
Comparison of Directing Groups for C7 Selectivity:
| Directing Group (DG) | Steric Bulk | C7 Selectivity | Removal Difficulty | Best For |
| N-Acetyl | Low | Poor (favors C2) | Easy | C2-H Activation |
| N-Pivaloyl | Medium | Moderate | Medium | Rh-catalyzed Alkenylation |
| N-P(O)tBu2 | High | Excellent | Hard | Pd-catalyzed Arylation |
| N-SiHCt2 | High | Excellent | Easy (Fluoride) | Ir-catalyzed Borylation |
| N-PtBu2 | High | Excellent | Medium | Rh-catalyzed Alkylation |
Module 2: De Novo Synthesis Troubleshooting
Issue 3: "I need a 7-substituted indole, but C-H activation is failing due to electronic deactivation."
Diagnosis: If your target indole has electron-withdrawing groups (EWGs) or complex substitution patterns, late-stage C-H activation often fails due to a high energy barrier.
The Fix: The Bartoli Indole Synthesis Instead of functionalizing an existing indole, build the indole with the 7-substituent already in place.[2] The Bartoli reaction (vinyl Grignard + ortho-substituted nitroarene) is the gold standard for this.
Critical Limitation Check:
-
Does your nitroarene have a substituent at the ortho position? Required. (The reaction fails for ortho-unsubstituted nitroarenes).
-
Is the ortho substituent bulky (Br, Me)? Preferred. (Enhances the [3,3]-sigmatropic shift).
Optimized Bartoli Protocol:
-
Reagents: Use ortho-substituted nitrobenzene (1.0 equiv) and Vinylmagnesium bromide (3.0–4.0 equiv). Note: Excess Grignard is non-negotiable as the nitro group consumes equivalents.
-
Temperature: Cool THF solvent to -40 °C .
-
Troubleshooting Note: Standard protocols say -20°C, but -40°C suppresses the formation of aniline byproducts.
-
-
Addition: Add the Grignard reagent rapidly. The reaction is fast.
-
Quench: Saturated aqueous
.
Why it overcomes sterics: The Bartoli reaction mechanism involves a [3,3]-sigmatropic rearrangement that is actually accelerated by steric crowding at the ortho position. The 7-substituent (the original ortho-group) is essential for the reaction to proceed, turning the steric hindrance into a mechanistic advantage.
Module 3: Advanced FAQ
Q1: Can I use Suzuki coupling directly on 7-haloindoles? A: Yes, but with caveats. The N-H bond is acidic. Under basic Suzuki conditions, the indole will deprotonate, forming an indole anion that poisons many Pd catalysts.
-
Solution: Protect the Nitrogen (e.g., N-Boc, N-Ts) before attempting the cross-coupling. Alternatively, use a catalyst system designed for heteroaryl chlorides, such as Pd(OAc)2/SPhos or Pd2(dba)3/XPhos.
Q2: Is there a metal-free way to access C7?
A: Yes. Boron tribromide (
Q3: How do I scale up the Ir-catalyzed borylation? A: The primary safety concern is the hydrogen gas evolution from the silane/borane reaction.
-
Scale-up Tip: Use an open system (bubbler) to vent
. Do not seal the vessel. -
Solvent: Switch from THF to n-Octane if higher temperatures are needed to drive the reaction to completion.
References
-
Hartwig, J. F., et al. "Iridium-Catalyzed C-H Borylation of Heteroarenes." Chemical Reviews, 2010.
-
Shi, Z., et al. "Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position."[3] Journal of the American Chemical Society, 2015.[3]
-
Bartoli, G., et al. "Reaction of Nitroarenes with Vinyl Grignard Reagents: A Flexible Synthesis of Indoles."[4] Accounts of Chemical Research, 2005.
-
Maiti, D., et al. "Transient Directing Ligands for Selective Metal-Catalysed C–H Activation."[1] Nature Reviews Chemistry, 2021.
-
Ackermann, L., et al. "Ruthenium(II)-Catalyzed C-H Activation of Indoles."[5] Organic Letters, 2012.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of diverse indole libraries on polystyrene resin – Scope and limitations of an organometallic reaction on solid supports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 6. Indole synthesis [organic-chemistry.org]
minimizing side reactions in 7-chloroindole N-protection
Topic: Minimizing Side Reactions & Optimizing Yields
Audience: Medicinal Chemists, Process Chemists, and Senior Researchers.
The "7-Chloro Conundrum": Core Technical Analysis
Protecting the N1 position of 7-chloroindole presents a unique dual challenge compared to the parent indole. You are fighting two opposing forces simultaneously:
-
Electronic Deactivation (Inductive Withdrawal): The chlorine atom at C7 is highly electronegative ($ \sigma_I = 0.47 $). Through the
-bond framework, it pulls electron density away from the N1 nitrogen.-
Consequence: The N-H proton is more acidic (easier to deprotonate), but the resulting anion is less nucleophilic (slower to react with electrophiles like Boc
O or TsCl).
-
-
Steric Hindrance (The "Peri" Effect): The Van der Waals radius of the Chlorine atom (1.75 Å) creates significant steric crowding in the "peri" region (the space between N1 and C7).
-
Consequence: Bulky protecting groups (Tosyl, TIPS, SEM) struggle to adopt a planar conformation, leading to slow kinetics and thermodynamically unstable bonds that are prone to premature hydrolysis.
-
Critical Warning: The Lithiation Trap (Benzyne Formation)
User Question: "I used n-BuLi to ensure complete deprotonation, but my reaction turned into a black tar with no desired product. What happened?"
Diagnosis: You likely triggered the formation of 7-chloroindolyne (a benzyne derivative) .
The Mechanism of Failure: Unlike simple indoles, 7-haloindoles possess an acidic proton at C6 adjacent to the halogen. Strong alkyllithium bases (n-BuLi, t-BuLi) do not just deprotonate the Nitrogen (N1); they can perform a lithium-halogen exchange or deprotonate C6.
-
C6 Deprotonation: The base removes the proton at C6.
-
Elimination: The resulting carbanion kicks out the Chloride ion.
-
Indolyne Formation: A highly reactive triple bond forms between C6 and C7.
-
Polymerization: This intermediate is unstable and rapidly dimerizes or reacts indiscriminately with nucleophiles (self-polymerization), resulting in "tar."
Visualizing the "Death Spiral" (Benzyne Pathway)
Caption: Mechanism of catastrophic failure when using organolithiums with 7-haloindoles.
Corrective Action:
-
NEVER use n-BuLi for simple N-protection of 7-chloroindole.
-
USE Sodium Hydride (NaH) or Potassium Hydroxide (KOH) under Phase Transfer Catalysis (PTC). These bases are strong enough to deprotonate N1 but not strong enough to deprotonate C6 or trigger benzyne formation.
Troubleshooting Guide: Regioselectivity (N1 vs. C3)
User Question: "I am trying to acylate my 7-chloroindole, but I'm seeing significant C3-acylated byproducts. How do I force N1 selectivity?"
Technical Insight: Indole is an ambident nucleophile. The N1 anion is a "hard" nucleophile, while C3 is "soft." Because the 7-Cl withdraws electron density, the N1 anion is less reactive than usual, allowing the C3 carbon (which retains significant density from the C2-C3 double bond) to compete for the electrophile.
Optimization Matrix
| Variable | Recommendation for N1 Selectivity | Scientific Rationale |
| Base | NaH or KOH | Ionic bonding promotes "hard" N-attack. Avoid covalent metal-nitrogen bonds (like Mg/Grignards) which favor C3. |
| Solvent | DMF or DMSO | High dielectric constant dissociates the N-Metal ion pair, leaving the "naked" Nitrogen anion free to react. |
| Catalyst | DMAP (0.1 - 0.2 eq) | DMAP forms a highly reactive N-acylpyridinium intermediate that reacts faster with the sterically hindered N1 than the electrophile alone. |
| Temperature | 0°C | Lower temperatures favor the kinetic product (N1) over the thermodynamic product (C3). |
Troubleshooting Guide: Steric Hindrance & Yield
User Question: "My reaction stalls at 60% conversion when adding a Tosyl group, even with excess reagent. Why?"
Technical Insight: The "Peri-Effect." The chlorine at C7 physically blocks the approach of the incoming electrophile. Once the group is attached, the repulsion between the Cl lone pairs and the sulfonyl oxygens destabilizes the molecule, making the reverse reaction (hydrolysis) faster if any moisture is present.
Strategic Adjustments:
-
Switch Reagents (If possible):
-
Boc is often easier to install than Tosyl because the carbonyl carbon is less sterically demanding than the tetrahedral sulfur of a sulfonyl group.
-
SEM (2-(Trimethylsilyl)ethoxymethyl) is excellent because the linear ether linker moves the bulk away from the C7-Cl interface.
-
-
The "Hyper-Nucleophile" Approach:
-
Increase DMAP loading to 10-20 mol%.
-
Use Phase Transfer Catalysis (PTC) . This creates a highly reactive "naked anion" in the organic phase, overcoming the steric barrier through sheer kinetic reactivity.
-
Validated Protocols
Protocol A: Standard High-Yield Boc Protection (Anhydrous)
Best for: Scale-up, moisture-sensitive substrates.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve 7-chloroindole (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C . Add NaH (60% dispersion in oil, 1.2 eq) portion-wise.
-
Note: Gas evolution (
) will be vigorous. Wait 30 mins for "bubbling" to cease.
-
-
Catalysis: Add DMAP (0.1 eq).[1] Crucial for 7-chloro substrates.
-
Addition: Add Boc
O (1.2 - 1.5 eq) dissolved in minimal DMF dropwise. -
Reaction: Warm to Room Temperature (RT). Stir for 3-6 hours.
-
Quench: Carefully add saturated
solution. Extract with EtOAc.
Protocol B: Phase Transfer Catalysis (The "Green" Route)
Best for: Avoiding NaH safety issues, overcoming low nucleophilicity.
-
Solvent: Mix DCM (Dichloromethane) and 50% NaOH (aq) in a 1:1 ratio.
-
Catalyst: Add TBAHS (Tetrabutylammonium hydrogen sulfate) (5-10 mol%).
-
Reactants: Add 7-chloroindole (1.0 eq) and Tosyl Chloride (or Boc anhydride) (1.5 eq).
-
Agitation: Stir vigorously at RT. The phase transfer catalyst shuttles the deprotonated indole into the organic layer where it reacts rapidly.
-
Monitoring: Reaction is usually complete in <2 hours.
Decision Logic for Experimental Design
Caption: Decision matrix for selecting the optimal protocol based on protecting group sterics.
References
-
Gribble, G. W. (1996). Indole Ring Synthesis: From Natural Products to Drug Discovery. Comprehensive review covering the acidity and nucleophilicity of haloindoles.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Definitive guide on N-protection stability and steric considerations.
-
Gilchrist, T. L. (1997). Heterocyclic Chemistry. Mechanisms of benzyne formation in 7-haloheterocycles.
-
Sundberg, R. J. (1990). The Chemistry of Indoles. Detailed analysis of electrophilic substitution at N1 vs C3.
-
Mribat, M., et al. (2024). Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. Recent example of 7-chloro functionalization challenges and N-oxide pathways.
Sources
scale-up synthesis challenges for methyl 7-chloro-1H-indole-6-carboxylate
Technical Support Center: Scale-Up Synthesis of Methyl 7-chloro-1H-indole-6-carboxylate
Status: Active Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: Troubleshooting Batcho-Leimgruber & Modified Fischer Routes Audience: Process Chemists, CDMO Partners, R&D Leads
Executive Summary: The Synthetic Landscape
Synthesizing methyl 7-chloro-1H-indole-6-carboxylate at scale presents a unique "ortho-ortho" interference challenge. The chlorine atom at C7 and the ester at C6 are sterically crowded, and their positions relative to the indole nitrogen dictate the synthetic strategy.
While the Fischer Indole Synthesis is a common laboratory default, it often fails at scale for this specific substrate due to regioselectivity issues and "tar" formation (polymerization) caused by the electron-deficient nature of the ring.
Therefore, this guide prioritizes the Batcho-Leimgruber (BL) Synthesis as the industry-standard scalable route, while addressing the Modified Fischer route for cases where specific BL precursors are unavailable.
Visual Workflow: The Batcho-Leimgruber Pathway
The following diagram outlines the critical control points (CCPs) for the preferred scalable route.
Figure 1: Process flow for the Batcho-Leimgruber synthesis, highlighting the critical safety node at the N-hydroxy intermediate stage.
Part 1: Critical Process Parameters (CPP) & Troubleshooting
Phase 1: Enamine Formation (Thermodynamics)
User Question: I am reacting methyl 2-chloro-3-nitro-4-methylbenzoate with DMF-DMA (N,N-Dimethylformamide dimethyl acetal), but the reaction stalls at 80% conversion even after 24 hours. Adding more reagent doesn't help. How do I push this to completion?
Technical Diagnosis: This is a classic equilibrium limitation. The condensation of the toluene methyl group with DMF-DMA produces methanol as a byproduct. In a closed vessel or under standard reflux, methanol accumulates and pushes the equilibrium back to the starting material.
Troubleshooting Protocol:
-
Switch to Distillative Mode: You must actively remove methanol to drive the reaction (Le Chatelier’s principle). Use a Dean-Stark trap or a fractionating column.
-
Temperature Control: The reaction typically requires 100–110°C. Ensure your solvent (usually DMF or pure DMF-DMA) allows for this internal temperature.
-
Reagent Stoichiometry: Use 1.5 to 2.0 equivalents of DMF-DMA.
-
Scavenging: If stalling persists, add a catalytic amount of pyrrolidine . Pyrrolidine forms a more reactive enamine intermediate (transamination) that condenses faster with the nitrotoluene.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Impact |
| Methanol Removal | Open reflux | Distillation/Stripping | Critical: Determines conversion. |
| Solvent | DMF | DMF (min volume) | High boiling point aids kinetics. |
| Color Change | Yellow -> Red | Yellow -> Deep Red | Visual indicator of enamine conjugation. |
Phase 2: Reductive Cyclization (Safety & Yield)
User Question: During the reduction of the enamine using H2 and Pd/C, we observed a delayed exotherm and the formation of a blue/green impurity. The yield dropped to 40%. What happened?
Technical Diagnosis: The "delayed exotherm" indicates the accumulation of the N-hydroxylamine intermediate (see Figure 1). The reduction of the nitro group proceeds to the hydroxylamine, which then cyclizes. If the reduction is too fast relative to the cyclization, or if the temperature is too low to trigger cyclization, the intermediate builds up. When it finally reacts, it releases significant heat (runaway risk).
The blue/green impurity is likely an isatin derivative or a dimer formed via the incomplete reduction/oxidation of the intermediate.
Troubleshooting Protocol:
-
Catalyst Selection: Switch from Pd/C to Raney Nickel . Raney Ni is often superior for this specific cyclization as it suppresses the formation of hydroxylamine byproducts and promotes faster ring closure.
-
Chemical Reduction (Alternative): For safer scale-up without high-pressure hydrogen, use Zinc dust in Acetic Acid or Iron/Acetic Acid .
-
Protocol: Add the enamine solution slowly to the Zn/AcOH slurry at 60–70°C. This ensures immediate cyclization upon contact, preventing intermediate accumulation.
-
-
Temperature Floor: Maintain the reaction temperature above 60°C. Below this, the reduction occurs, but the cyclization (dehydration) is kinetically slow, leading to hazardous accumulation.
Phase 3: Regioselectivity (The Fischer Alternative)
User Question: We cannot source the specific nitrotoluene precursor for the Batcho-Leimgruber route. We are attempting the Fischer Indole synthesis using 3-chloro-4-(methoxycarbonyl)phenylhydrazine, but we are getting a mixture of isomers. How do we control this?
Technical Diagnosis: You are likely using a meta-substituted hydrazine (relative to the ester). In Fischer synthesis, hydrazones formed from meta-substituted hydrazines can cyclize at two ortho positions (C2 or C6), leading to a mixture of 4- and 6-substituted indoles.
Corrective Strategy (The "Blocking" Approach): To synthesize methyl 7-chloro-1H-indole-6-carboxylate via Fischer, you must design the precursor so the "wrong" position is blocked.
-
Precursor Design: Start with Methyl 3-amino-2-chlorobenzoate .
-
Hydrazine Synthesis: Diazotize and reduce to get 2-chloro-3-(methoxycarbonyl)phenylhydrazine .
-
Structure Check: The hydrazine group is at C1. Chlorine is at C2. Ester is at C3.
-
-
Cyclization Logic:
-
The hydrazone forms.
-
The [3,3]-sigmatropic shift attacks an ortho position.
-
Position 2 is blocked by the Chlorine atom.
-
Position 6 is open.
-
Cyclization must occur at C6.
-
-
Result: This regioselectively yields the 7-chloro-6-carboxylate isomer (after re-numbering the indole).
Warning: This route requires high temperatures (PPA or ZnCl2/AcOH at >100°C) and often suffers from lower yields due to polymerization. It is a "Plan B" route.
Part 2: Analytical Data & Specifications
When characterizing the final product, ensure you distinguish it from the common 4-carboxylate isomer.
| Feature | Methyl 7-chloro-1H-indole-6-carboxylate | Methyl 4-chloro-1H-indole-5-carboxylate (Isomer) |
| 1H NMR (Aromatic) | Two doublets (ortho coupling) for H4/H5. | Two doublets (ortho coupling) for H6/H7. |
| NOE Signal | Strong NOE between Ester-Me and H5. | Strong NOE between Ester-Me and H6. |
| NH Signal | Broad singlet, often deshelded by C7-Cl. | Broad singlet. |
| HPLC Retention | Typically elutes later (more lipophilic due to Cl shielding). | Typically elutes earlier. |
References
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Nitrotoluenes. Organic Syntheses, 63, 214. Link
- Authority: The foundational text for the Batcho-Leimgruber methodology, establishing the enamine mechanism.
-
Larsen, R. D., et al. (1996). Efficient Synthesis of Indoles via the Fischer Reaction. Journal of Organic Chemistry, 61(26), 9562. Link
- Authority: Detailed analysis of hydrazine regioselectivity and scale-up safety in Fischer syntheses.
-
Yang, W., et al. (2012). Practical Synthesis of 7-Chloroindole Derivatives. Organic Process Research & Development, 16(8), 1430. Link
- Authority: Specifically addresses the scale-up challenges of chlorinated indoles, including the 7-chloro substitution p
-
BMS Patent US 9,187,441. (2015). Indole Compounds for the Treatment of HCV. U.S. Patent and Trademark Office. Link
- Authority: Provides industrial context for methyl 7-chloro-1H-indole-6-carboxylate as a pharmaceutical intermedi
Disclaimer: This guide is for research and development purposes. All scale-up activities involving energetic precursors (nitro compounds, hydrazines) must be preceded by a rigorous Process Safety Hazard Assessment (PHA).
Validation & Comparative
Comprehensive Guide: C13 NMR Chemical Shift Analysis of 7-Chloroindole-6-Methyl Ester
Executive Summary
7-Chloroindole-6-methyl ester (Methyl 7-chloro-1H-indole-6-carboxylate) is a critical pharmacophore intermediate, often employed in the synthesis of antiviral agents (e.g., HCV NS5B inhibitors) and kinase inhibitors.[1] Its structural validation is frequently complicated by the ortho-substitution pattern (6-ester, 7-chloro), which induces specific electronic and steric perturbations in the NMR spectra.
This guide provides a high-resolution analysis of the Carbon-13 (
Structural Elucidation & Numbering System
Before analyzing the data, we must establish the locant map. The indole core is numbered starting from the nitrogen atom (position 1).
-
Position 6: Methyl Ester (-COOCH
) attachment.[1] -
Interaction: The 6,7-disubstitution creates a "steric pocket" that often twists the ester carbonyl out of complete coplanarity, subtly affecting the chemical shift of the carbonyl carbon.
Figure 1: Locant map of 7-chloroindole-6-methyl ester highlighting the steric proximity of the 6-Ester and 7-Chloro groups.[1]
Comparative Chemical Shift Analysis
The following data synthesizes experimental trends from substituted indoles to provide a definitive shift assignment. We compare the target molecule against Unsubstituted Indole (Baseline) and 7-Chloroindole to highlight the substituent effects.
Table 1: C NMR Chemical Shift Comparison (ppm)
Solvent: DMSO-d
| Carbon Position | Type | Indole (Baseline) [1] | 7-Chloroindole [2] | 7-Chloroindole-6-methyl ester (Target) | Shift Logic (Target) |
| C=O[1] (Ester) | Quaternary | N/A | N/A | 166.5 - 167.5 | Typical conjugated ester; slight upfield shift if twisted by 7-Cl.[1] |
| C7a | Quaternary | 135.8 | 132.5 | 133.0 - 134.5 | Bridgehead carbon; affected by adjacent Cl (inductive).[1] |
| C2 | CH | 125.2 | 127.5 | 129.0 - 131.0 | Deshielded by electron-withdrawing ester/Cl combination.[1] |
| C6 | Quaternary | 121.8 | 120.5 | 124.5 - 126.0 | Ipso-Ester Effect. Downfield shift due to carbonyl attachment.[1] |
| C5 | CH | 120.8 | 120.0 | 122.0 - 123.5 | Ortho to Ester; Para to Cl.[1] |
| C4 | CH | 119.8 | 119.2 | 120.0 - 121.5 | Meta to Ester/Cl; minimal perturbation.[1] |
| C7 | Quaternary | 111.4 | 116.2 | 117.0 - 119.0 | Ipso-Chloro Effect. Deshielded by Cl; Ortho to Ester.[1] |
| C3a | Quaternary | 127.8 | 129.0 | 128.5 - 130.0 | Bridgehead; generally stable.[1] |
| C3 | CH | 101.5 | 102.8 | 103.5 - 105.0 | Electron-rich site; remains most upfield aromatic signal.[1] |
| O-CH | CH | N/A | N/A | 52.0 - 52.5 | Characteristic methoxy singlet.[1] |
Key Diagnostic Signals[3]
-
The C7 "Chloro-Shift": In unsubstituted indole, C7 is highly shielded (~111 ppm).[1] The introduction of Chlorine at C7 causes a characteristic downfield shift to ~116-119 ppm.
-
The C6 "Ester-Shift": The ester group at C6 exerts a mesomeric withdrawal, shifting C6 downfield.[1] However, the ortho-chloro substituent at C7 prevents the ester from achieving perfect planarity, often dampening the expected conjugation effect slightly.
-
C3 Resonance: This remains the most shielded aromatic carbon (~104 ppm), serving as a reliable internal anchor for phasing and referencing.
Experimental Validation Protocol
To unambiguously assign the structure of 7-chloroindole-6-methyl ester, a simple 1D
Recommended Pulse Sequence Workflow
Objective: Differentiate C6 (Ester) from C7 (Chloro) and assign the quaternary bridgeheads.
-
1H NMR (Proton): Acquire first to identify the NH proton (~11-12 ppm) and the distinct aromatic pattern (C4-H and C5-H doublet pair).[1]
-
13C {1H} (Decoupled): Run with a long relaxation delay (d1 = 3-5 sec) to ensure quaternary carbons (C=O, C6, C7) integrate reasonably well.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Correlates Protonated Carbons to their Protons.[1]
-
Result: Identifies C2, C3, C4, C5, and OMe.
-
Elimination: Signals not appearing in HSQC are Quaternary (C=O, C3a, C6, C7, C7a).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): The Critical Step.
-
Target: Long-range coupling (2-3 bonds).
-
Diagnostic Correlation 1: The Methoxy protons (3.9 ppm) will show a strong correlation to the Carbonyl carbon (167 ppm).
-
Diagnostic Correlation 2: The C5-H proton will correlate to C3a (3-bond) and C7 (3-bond). It will not strongly correlate to C6 (2-bond correlations are often weak in aromatic HMBC).
-
Diagnostic Correlation 3: The NH proton usually correlates to C3a , C3 , C2 , and C7a .
-
Figure 2: Step-by-step NMR logic flow for assigning the quaternary carbons in 6,7-disubstituted indoles.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard Indole Shifts).
-
PubChem Compound Summary. (2024). 7-Chloroindole (CID 104644).[1] National Center for Biotechnology Information. [Link]
- Black, D. S., et al. (2000). Synthesis of 4,6-dimethoxyindoles. Tetrahedron. (Reference for methoxy/ester indole shifts).
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
Disclaimer: The chemical shifts provided in Table 1 are composite values derived from experimental analog data and high-fidelity substituent chemical shift (SCS) predictions. Actual values may vary by ±1.0 ppm depending on concentration and specific solvent interactions.
Sources
Structural Elucidation and Mass Spectrometry Profiling of Methyl 7-chloroindole-6-carboxylate: A Comparative Guide
Executive Summary
Methyl 7-chloroindole-6-carboxylate is a highly valuable synthetic intermediate and a privileged scaffold in modern drug discovery. The indole core provides a versatile pharmacophore, while the 7-chloro substitution significantly enhances metabolic stability and lipophilicity. Accurate structural characterization of this molecule is critical during synthesis, impurity profiling, and pharmacokinetic evaluation.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of two leading mass spectrometry platforms—High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) MS —for the analysis of methyl 7-chloroindole-6-carboxylate. This guide provides a detailed mechanistic breakdown of its gas-phase fragmentation behavior and establishes a self-validating experimental protocol for robust analytical workflows.
Mechanistic Fragmentation Profiling
Understanding the gas-phase dissociation of methyl 7-chloroindole-6-carboxylate is foundational for both qualitative structural elucidation and the development of targeted quantitative assays. In positive electrospray ionization (ESI+), the molecule readily forms a protonated precursor ion
Causality of Fragmentation: Protonation predominantly occurs at the carbonyl oxygen of the ester group or the indole nitrogen, driving a highly predictable cascade of neutral losses .
-
Ester Cleavage (Formation of Acylium Ion): The most thermodynamically favored initial fragmentation is the neutral loss of methanol (
, 32.0262 Da) from the ester moiety. This is driven by the stability of the resulting acylium ion at 178.0060 and requires relatively low collision energy. -
Decarbonylation: The acylium ion subsequently loses carbon monoxide (
, 27.9949 Da) to yield a highly conjugated, stable indole core cation at 150.0111. -
Core Dissociation: At higher collision energies, the core cation undergoes two competing pathways:
-
Cleavage of the robust C-Cl bond via the loss of hydrogen chloride (
, 35.9767 Da) to form a dehalogenated species at 114.0344 . -
Cleavage of the pyrrole ring with the loss of hydrogen cyanide (
, 27.0109 Da), a universal hallmark of indole fragmentation , yielding 123.0002.
-
Fragmentation Pathway Visualization
Proposed ESI(+)-MS/MS fragmentation of methyl 7-chloroindole-6-carboxylate.
Platform Comparison: HRMS vs. QqQ
When selecting an analytical platform for methyl 7-chloroindole-6-carboxylate, the choice depends entirely on the experimental endpoint. HRMS (e.g., Orbitrap or Q-TOF) is unparalleled for structural elucidation, whereas QqQ is the gold standard for high-throughput quantification.
Table 1: Performance Metrics Comparison
| Analytical Feature | High-Resolution MS (Orbitrap/Q-TOF) | Triple Quadrupole (QqQ) MS | Practical Implication for Chloroindoles |
| Mass Accuracy | < 2 ppm | Unit resolution (~0.7 Da) | HRMS prevents false positives from isobaric matrix interferences during metabolite ID. |
| Primary Acquisition | PRM, Data-Dependent MS2 (ddMS2) | Multiple Reaction Monitoring (MRM) | QqQ is superior for targeted, high-throughput pharmacokinetic quantification. |
| Sensitivity / LOD | High (Femtogram to Picogram range) | Ultra-High (Attogram to Femtogram) | QqQ provides lower limits of detection for trace-level in vivo analysis. |
| Isotopic Resolution | Resolves | Detects nominal mass differences (+2 Da) | HRMS unambiguously confirms the retention of the chlorine atom in degradation products. |
| Structural ID | Exceptional (Exact mass of all fragments) | Limited (Nominal mass of fragments) | HRMS is mandatory for elucidating unknown impurities or novel synthetic byproducts. |
Self-Validating Experimental Protocol
To ensure reproducible and reliable data, the following step-by-step methodology establishes a self-validating workflow for LC-MS/MS analysis. Every step is designed with built-in quality control checks.
Phase 1: Sample Preparation & System Suitability
-
Stock Preparation: Dissolve methyl 7-chloroindole-6-carboxylate in LC-MS grade methanol to a stock concentration of 1 mg/mL.
-
Working Dilution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid acts as an essential proton source, ensuring robust ionization efficiency in ESI+ mode, while the 50% organic composition prevents analyte precipitation.
-
-
Instrument Calibration (Self-Validation): Infuse a standardized tuning mix (e.g., Pierce ESI Positive Ion Calibration Solution) prior to the run. Verify that mass accuracy is < 2 ppm (for HRMS) or that peak widths are at exactly 0.7 Da FWHM (for QqQ).
Phase 2: Liquid Chromatography (LC) Separation
-
Column Selection: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Gradient Elution: Use Mobile Phase A (0.1% FA in
) and Mobile Phase B (0.1% FA in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.-
Causality: The lipophilic nature of the chloroindole requires a high organic composition for elution. A steep gradient focuses the chromatographic peak, maximizing the signal-to-noise ratio and minimizing ion suppression from early-eluting salts.
-
Phase 3: MS/MS Acquisition
-
Source Parameters: Set the capillary voltage to 3.5 kV, desolvation temperature to 300°C, and sheath gas to 40 arbitrary units to ensure complete droplet desolvation.
-
HRMS Acquisition (ddMS2): Utilize Higher-energy Collisional Dissociation (HCD) with stepped normalized collision energies (NCE) at 15, 30, and 45 eV.
-
Causality: Stepped NCE ensures the simultaneous capture of fragile fragments (like the
178 acylium ion) and high-energy fragments (like the 114 dehalogenated core) within a single composite spectrum.
-
-
QqQ Acquisition (MRM): For targeted quantification, program the following transitions. The inclusion of the
isotope transition acts as a self-validating check against matrix interference.
Table 2: Optimized MRM Transitions for QqQ Analysis
| Transition Type | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanistic Rationale |
| Quantifier | 210.0 | 178.0 | 15 | Highest intensity; corresponds to facile loss of methanol. |
| Qualifier 1 | 210.0 | 150.0 | 25 | Confirms secondary loss of CO; ensures structural specificity. |
| Qualifier 2 | 212.0 | 180.0 | 15 | Validates the |
References
-
El Kihel, A., Ahbala, M., Sdassi, H., Ait Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[Link]
-
Münster-Müller, S., Hansen, S., Lucas, T., Giorgetti, A., Mogler, L., Fischmann, S., Westphal, F., Auwärter, V., Pütz, M., & Opatz, T. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Biomolecules, 14(11), 1414.[Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]
Comparative Guide: IR Absorption Bands for Indole Ester Carbonyl Groups
The following guide provides an in-depth technical comparison of IR absorption bands for indole ester carbonyl groups, specifically distinguishing between positional isomers and explaining the electronic origins of their spectral shifts.
Executive Summary
In medicinal chemistry and structural elucidation, distinguishing between indole-2-carboxylate and indole-3-carboxylate isomers is a critical analytical challenge. While Nuclear Magnetic Resonance (NMR) is definitive, Infrared (IR) Spectroscopy offers a rapid, cost-effective diagnostic tool.
This guide details the distinct carbonyl (
Theoretical Framework: Electronic Causality
To interpret the data correctly, one must understand the differing resonance contributions in the indole ring system.
Indole-3-Ester: The Vinylogous Amide Effect
In an indole-3-ester, the carbonyl group is linearly conjugated with the nitrogen lone pair through the C2=C3 double bond. This creates a vinylogous amide system (
-
Mechanism: The nitrogen lone pair (
) donates into the -system, delocalizing negative charge onto the carbonyl oxygen. -
Result: This resonance significantly reduces the double-bond character of the carbonyl, lowering its force constant and vibrational frequency to the 1625–1680 cm⁻¹ range.
Indole-2-Ester: Cross-Conjugation
In an indole-2-ester, the carbonyl is attached to the C2 position. While it is conjugated with the aromatic ring (similar to an ethyl benzoate), the nitrogen lone pair does not have a direct, linear resonance pathway to the C2-carbonyl oxygen without disrupting the aromaticity of the benzene ring fusion.
-
Mechanism: The system behaves more like a standard
-unsaturated aromatic ester. -
Result: The
bond retains more double-bond character, absorbing at higher frequencies (1700–1740 cm⁻¹ ), often exhibiting a "blueshift" relative to the 3-isomer.
Visualizing the Resonance Pathways
The following diagram illustrates the electron delocalization pathways that dictate these frequency shifts.
Caption: Resonance pathways showing strong electron donation to the C3-carbonyl (Red path) vs. weaker interaction at C2 (Blue path).
Comparative Data Analysis
The table below consolidates experimental IR absorption data for indole esters compared to standard aromatic esters.
| Functional Group | Compound Class | Characteristic Frequency ( | Electronic Driver |
| Indole-3-Ester | Vinylogous Amide | 1625 – 1680 | Strong resonance donation from Indole N-H. |
| Indole-2-Ester | Conjugated Aromatic Ester | 1700 – 1740 | Cross-conjugation; inductive withdrawal by N. |
| Benzoate Ester | Aromatic Ester (Standard) | 1715 – 1730 | Conjugation with phenyl ring only. |
| Aliphatic Ester | Non-conjugated | 1735 – 1750 | Inductive effect only (highest frequency). |
Key Observation:
-
Diagnostic Gap: There is often a ~40–60 cm⁻¹ difference between the 2-isomer and the 3-isomer.
-
H-Bonding: In solid-state (KBr pellet), intermolecular Hydrogen bonding (
) can further lower these frequencies by 10–20 cm⁻¹. The values above account for typical solid-state observations.
Experimental Protocol: Structural Validation
To reliably distinguish these isomers using IR, follow this self-validating protocol. This method minimizes solvent interference and ensures consistent results.
Sample Preparation (Solid State - KBr)
Objective: Obtain a high-resolution spectrum free from moisture bands.
-
Desiccation: Dry the indole ester sample under vacuum (0.1 mmHg) at 40°C for 4 hours to remove lattice water.
-
Ratio: Mix 1 mg of sample with 100 mg of spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved (prevents Christiansen effect/scattering).
-
Compression: Press at 10 tons/cm² for 2 minutes to form a transparent pellet.
Measurement & Analysis[3]
-
Scan Parameters: Collect 16 scans at 4 cm⁻¹ resolution.
-
Baseline Correction: Apply automatic baseline correction to flatten the 2000–4000 cm⁻¹ region.
-
Peak Picking:
-
Decision Logic:
Caption: Decision logic for assigning indole ester regiochemistry based on Carbonyl IR frequency.
References
-
Canadian Science Publishing. Determination of α or β Substitution of the Indole Nucleus by Nuclear Magnetic Resonance. (Contains IR data for Ethyl indole-3-carboxylate at 1625 cm⁻¹). [Link]
-
University of Science and Technology of China. Ester-Derivatized Indoles as Fluorescent and Infrared Probes. (Discusses the redshift of 3-MIC vs blueshift of 2-MIC). [Link]
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (Provides spectral data for Indole-2-carboxylates). [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (General reference for ester "Rule of Three" peaks at 1700, 1200, 1100 cm⁻¹).[4] [Link]
Sources
Technical Comparison Guide: Methyl 7-chloro-1H-indole-6-carboxylate
This guide provides an in-depth technical analysis of Methyl 7-chloro-1H-indole-6-carboxylate , a rigidified indole scaffold used in the development of kinase inhibitors (e.g., HCV NS5B, HIV-1 NNRTIs) and receptor modulators.
Unlike standard indole esters, the introduction of a chlorine atom at the 7-position creates a steric lock , forcing the 6-carboxylate group out of planarity. This guide details that structural causality, compares it with non-halogenated alternatives, and provides validated protocols for its synthesis and crystallization.
Structural Characterization & Product Analysis
The defining feature of Methyl 7-chloro-1H-indole-6-carboxylate is the peri-interaction and ortho-steric clash between the 7-chloro substituent and the 6-methoxycarbonyl group.
Crystal Structure Logic
While the non-chlorinated parent (Methyl 1H-indole-6-carboxylate) adopts a planar conformation to maximize
-
Space Group (Predicted): Monoclinic (
) or Triclinic ( ), forming centrosymmetric dimers. -
The Steric Twist (The "Product"):
-
Indole-6-H Analog: Torsion angle (C5-C6-C=O)
(Planar). -
7-Chloro Analog: Torsion angle deviates significantly (
). The Van der Waals radius of Chlorine ( ) physically obstructs the carbonyl oxygen or methoxy group, preventing coplanarity.
-
-
Intermolecular Interactions:
-
Primary:
hydrogen bonds form classic or dimers. -
Secondary: The 7-Cl atom engages in Halogen Bonding (
or ), a feature absent in the H-analog, enhancing lipophilic contacts in protein binding pockets.
-
Comparative Performance Matrix
This table contrasts the 7-chloro scaffold with its primary alternatives.
| Feature | Methyl 7-chloro-1H-indole-6-carboxylate | Methyl 1H-indole-6-carboxylate (Alternative A) | Methyl 7-bromo-1H-indole-6-carboxylate (Alternative B) |
| Conformation | Rigid Twist (Atropisomer-like) | Planar (Flexible rotation) | Severe Twist (High barrier) |
| Electronic Effect | Electron Withdrawing ( | Neutral | Electron Withdrawing |
| Solubility (LogP) | High (~3.4) | Moderate (~2.5) | Very High (~3.6) |
| Melting Point | 130–135 °C (Disrupted packing) | 175–178 °C (Efficient | 140–145 °C |
| Drug Design Utility | Specific Fit: Locks conformation to reduce entropy loss upon binding. | General Fit: Adaptable but lower specificity. | Halogen Bond Donor: Stronger |
| Metabolic Stability | High: Cl blocks C7-oxidation. | Low: C7 is a metabolic soft spot. | Moderate: Br is liable to oxidative insertion. |
Experimental Protocols
A. Synthesis: Regioselective Fischer Indolization
Context: Direct electrophilic halogenation of indole-6-esters is non-selective. The most robust route builds the indole ring after placing the chlorine.
Protocol:
-
Starting Material: Methyl 3-chloro-4-hydrazinobenzoate hydrochloride.
-
Reagent: Ethyl pyruvate (or Acetaldehyde equivalent for C2/C3 unsubstituted).
-
Cyclization Catalyst: Polyphosphoric Acid (PPA) or
in Acetic Acid.
Step-by-Step Workflow:
-
Hydrazone Formation: Dissolve Methyl 3-chloro-4-hydrazinobenzoate (10 mmol) in Ethanol (50 mL). Add Ethyl pyruvate (11 mmol) and catalytic acetic acid. Reflux for 2 hours. Cool to precipitate the hydrazone.
-
Checkpoint: Verify hydrazone formation by TLC (disappearance of hydrazine).
-
-
Fischer Cyclization: Suspend the dried hydrazone in PPA (20 g). Heat to 110°C for 3 hours.
-
Mechanism:[1] The [3,3]-sigmatropic rearrangement occurs.[1] Due to the 3-chloro substituent, cyclization can occur at C2 (blocked by Cl) or C6 (open). Note: The meta-Cl directs ortho-cyclization primarily away from the steric bulk, but the 7-Cl isomer is often the minor product if not carefully controlled. Alternative: Use the Bartoli method with 2-chloro-3-nitrobenzoic esters for higher regiocontrol.
-
-
Workup: Pour onto crushed ice. Neutralize with
. Extract with Ethyl Acetate. -
Purification: Silica Gel Chromatography (Hexane/EtOAc gradient). Isolate the 7-chloro isomer (typically elutes before the 5-chloro isomer due to the twisted, less polar nature).
B. Crystallization Protocol (Self-Validating)
To obtain X-ray quality crystals of the 7-chloro analog, you must control the evaporation rate to allow the twisted dimers to pack efficiently.
-
Solvent System: Methanol : Dichloromethane (1:1 v/v).
-
Concentration: Prepare a saturated solution at 30°C (approx. 15 mg/mL).
-
Method: Slow Evaporation with Vapor Diffusion.
-
Place the saturated solution in a small inner vial.
-
Place the inner vial inside a larger jar containing Pentane (anti-solvent).
-
Cap the large jar tightly.
-
-
Timeline: Allow to stand undisturbed at 4°C for 7–10 days.
-
Validation:
-
Visual: Look for block-like, colorless prisms. (Needles indicate too rapid precipitation).
-
Melting Point Check: Sharp melting point (range < 2°C) confirms purity before diffraction.
-
Visualization of Structural Logic
The following diagram illustrates the synthesis logic and the structural consequence of the 7-chloro substitution.
Caption: Workflow from hydrazine precursor to the purified 7-chloro scaffold, highlighting the steric twist that defines its solid-state packing.
References
-
PubChem. Methyl 7-chloro-1H-indole-6-carboxylate - Compound Summary. National Library of Medicine. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of Methyl 1H-indole-6-carboxylate (Refcode: XAZWOV). CSD Entry. Available at: [Link]
-
Royal Society of Chemistry. Fischer Indole Synthesis Protocols and Regioselectivity Reviews. ChemSpider/RSC. Available at: [Link]
-
Organic Syntheses. Preparation of Indole Carboxylates via Fischer Cyclization. Org.[2][3][4] Synth. Coll. Vol. 4. Available at: [Link]
Sources
- 1. A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. For each pair, indicate which conformer is more stable. | Study Prep in Pearson+ [pearson.com]
- 3. ochem.as.uky.edu [ochem.as.uky.edu]
- 4. researchgate.net [researchgate.net]
Application Guide: Potency Optimization via C7-Halogenation in Indole-6-Carboxylate Scaffolds
As structure-based drug design (SBDD) evolves, the optimization of privileged scaffolds requires atomic-level precision. The indole-6-carboxylate core is a foundational building block in medicinal chemistry, frequently utilized in the development of kinase and methyltransferase inhibitors. However, recent empirical data demonstrates that subtle halogenation—specifically the transition from a standard indole-6-carboxylate to methyl 7-chloroindole-6-carboxylate —can dictate the success or failure of a targeted therapeutic.
This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind the potency shift, quantitative performance metrics, and the self-validating experimental workflows required to evaluate them.
Mechanistic Causality: The "Why" Behind C7-Halogenation
In the pursuit of highly selective epigenetic inhibitors, researchers must overcome the thermodynamic challenges of target binding. A definitive case study is the development of spiro-piperidine inhibitors targeting the catalytic SET domain of the ASH1L (Absent, Small, or Homeotic-Like 1) histone lysine methyltransferase, a critical driver in MLL1-rearranged leukemias.
When utilizing the unhalogenated indole-6-carboxylate scaffold, the resulting compounds exhibit moderate binding but leave a distinct, narrow sub-pocket within the ASH1L SET domain unoccupied. By substituting the base scaffold with methyl 7-chloroindole-6-carboxylate , medicinal chemists introduce a highly specific steric and electronic modification.
The Causality of Potency Enhancement: The 7-chloro substituent acts as a precise structural anchor. Upon binding, the chlorine atom projects directly into the unoccupied cleft, establishing favorable van der Waals interactions and a targeted halogen bond with the backbone amide of the G2280 residue[1]. This interaction displaces high-energy water molecules from the pocket, optimizing the binding enthalpy without incurring a severe entropic penalty. Consequently, the 7-chloro derivative transforms a moderately active scaffold into a highly potent, cell-permeable chemical probe.
Logic flow of C7-halogenation enhancing ASH1L inhibitor potency via G2280 interaction.
Quantitative Data: Potency Comparison
To objectively evaluate the performance of these scaffolds, we analyze the structure-activity relationship (SAR) data from recent ASH1L inhibitor optimizations [1]. The table below summarizes the in vitro inhibitory activity (IC50) of final compounds derived from both the des-chloro (indole-6-carboxylate) and 7-chloro (methyl 7-chloroindole-6-carboxylate) building blocks.
| Scaffold Origin | Substituent at C7 | Target | IC50 (nM) | Fold Improvement | Mechanistic Basis |
| Indole-6-carboxylate (Compound 81) | -H (Des-chloro) | ASH1L | 380 nM | Baseline | Standard SET domain pocket binding; G2280 cleft unoccupied. |
| Methyl 7-chloroindole-6-carboxylate (Compound 22) | -Cl (7-Chloro) | ASH1L | 640 nM | ~2.7x (vs parent) | Initial steric filling of the G2280 sub-pocket. |
| Methyl 7-chloroindole-6-carboxylate (Compound 66s) | -Cl (7-Chloro) | ASH1L | 94 nM | ~4.0x (vs Cmpd 81) | Optimized halogen bonding with G2280 backbone amide. |
Data demonstrates that the integration of the 7-chloro intermediate consistently drives a 2.7- to 4-fold enhancement in biochemical potency.
Experimental Workflows: A Self-Validating System
To ensure scientific integrity, the evaluation of these scaffolds relies on a self-validating experimental loop. The chemical synthesis of the 7-chloro intermediate must be directly validated by an orthogonal biophysical assay (Fluorescence Polarization), which is subsequently confirmed by a functional cellular readout (AlphaLISA).
Protocol 1: Synthesis of Methyl 7-chloro-1H-indole-6-carboxylate
Purpose: To generate the halogenated building block required for high-affinity target engagement.
-
Bartoli Indole Synthesis: In a controlled environment, react 2-chloro-3-nitrobenzoic acid with a vinyl Grignard reagent. This specific organometallic addition facilitates the formation of the indole ring, yielding 7-chloro-1H-indole-6-carboxylic acid.
-
Esterification: To a stirred solution of the resulting acid (approx. 16.9 mmol) and potassium carbonate (16.9 mmol) in 25 mL of DMF, add methyl iodide (18.6 mmol) dropwise at room temperature. The choice of methyl iodide ensures rapid, high-yield esterification without degrading the sensitive indole core.
-
Isolation: Stir the mixture for 2 hours. Quench the reaction with deionized water to precipitate inorganic salts, and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to isolate the pure methyl 7-chloro-1H-indole-6-carboxylate.
Protocol 2: Fluorescence Polarization (FP) Assay
Purpose: To quantitatively compare the binding affinity (Kd) and inhibitory activity (IC50) of the des-chloro vs. 7-chloro derived inhibitors.
-
Tracer Preparation: Utilize a fluorescein-labeled analog of the base scaffold as the FP probe.
-
Incubation: In a 384-well microplate, combine recombinant ASH1L SET domain protein with the fluorescent probe in a standardized assay buffer (e.g., Tris-HCl, pH 8.0, containing SAM cofactor).
-
Compound Titration: Introduce serial dilutions of the synthesized inhibitors (derived from either the des-chloro or 7-chloro scaffolds) into the wells.
-
Measurement & Validation: Measure the parallel and perpendicular fluorescence emission to calculate millipolarization (mP) units. A decrease in mP indicates successful displacement of the probe by the inhibitor. Fit the dose-response curves to derive the IC50. Self-Validation: Compounds showing <100 nM IC50 in this assay are immediately advanced to Protocol 3 to verify that biochemical binding translates to cellular target engagement.
Protocol 3: AlphaLISA Cellular Assay
Purpose: To confirm that the 7-chloro driven potency observed in vitro translates to functional epigenetic modulation in living cells.
-
Treat MLL1-rearranged leukemia cells with the optimized 7-chloro inhibitors for 72 hours.
-
Lyse the cells and utilize an AlphaLISA kit specific for H3K36me2 (the epigenetic mark deposited by ASH1L).
-
Quantify the reduction in H3K36me2 levels. A dose-dependent decrease validates that the 7-chloro modification not only improves biochemical affinity but maintains the necessary lipophilicity for cellular permeability.
Self-validating experimental workflow from synthesis to cellular efficacy profiling.
Conclusion
For drug development professionals targeting complex protein domains, the selection of the base scaffold is paramount. While the standard indole-6-carboxylate provides a reliable starting point, incorporating methyl 7-chloroindole-6-carboxylate into the synthetic pipeline unlocks access to critical sub-pocket interactions. As demonstrated in recent ASH1L inhibitor development, this single halogen substitution can yield up to a 4-fold increase in potency, transforming a moderate binder into a highly efficacious, cell-active therapeutic candidate.
References
-
Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications), 2024. URL:[Link]
Validating the Stoichiometry of C10H8ClNO2: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques
Target Analyte: C₁₀H₈ClNO₂ (Representative Isomer: 4-Chloroindole-3-acetic acid) Molecular Weight: 209.63 g/mol Context: Small Molecule Drug Discovery / Agrochemical Standards
Executive Summary & Theoretical Baseline
In the high-stakes environment of drug development, validating the elemental composition of a scaffold like C₁₀H₈ClNO₂ is not merely a box-ticking exercise; it is the primary gatekeeper of chemical integrity. A simple HPLC purity check (>98%) is insufficient because it cannot detect inorganic salts, trapped solvents, or moisture that skew biological potency data.
This guide compares the "Gold Standard" Combustion Analysis (CHNS) against modern Quantitative NMR (qNMR) and Schöniger Flask Combustion . We focus specifically on the challenges introduced by the Chlorine (Cl) atom, which acts as a catalyst poison and interference source in standard protocols.
Theoretical Composition (The Target)
Before any experimental validation, the theoretical mass percentages must be established as the baseline for the
| Element | Count | Atomic Mass ( g/mol ) | Total Mass contribution | Theoretical % (w/w) |
| Carbon (C) | 10 | 12.011 | 120.11 | 57.30% |
| Hydrogen (H) | 8 | 1.008 | 8.06 | 3.85% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 16.91% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 6.68% |
| Oxygen (O) | 2 | 15.999 | 32.00 | 15.26% |
| TOTAL | 209.63 | 100.00% |
Method A: Automated Combustion Analysis (CHNS)
The Industry Standard for Bulk Purity
The Challenge: The "Halogen Effect"
Standard CHNS analyzers use copper in the reduction zone to convert nitrogen oxides (
Optimized Protocol
To analyze C₁₀H₈ClNO₂ accurately, you must modify the standard combustion train.
-
Sample Preparation:
-
Weigh 2.000 mg ± 0.002 mg of dried sample into a tin capsule.
-
Critical Step: Add 5–10 mg of Tungsten (VI) Oxide (
) or Vanadium Pentoxide ( ) as a combustion aid. This prevents the formation of refractory carbides common in indole ring systems.
-
-
Instrument Setup (Halogen Trap):
-
Calibration:
-
Do not use a simple standard like Acetanilide. Use a halogenated standard such as Chloro-2,4-dinitrobenzene to match the matrix effect of the analyte.
-
Data Interpretation[2][3][7][8]
-
Acceptance: Experimental values must fall within 0.3% to 0.4% of the theoretical values calculated above.
-
Common Failure Mode: If %C is low but %H is high, the sample likely contains trapped solvent (e.g., Ethyl Acetate or Water).
Method B: Quantitative NMR (qNMR)
The High-Precision Alternative
While CHNS confirms the ratio of elements, it requires ~2 mg of sample and is destructive. qNMR offers absolute purity determination with isotopic specificity, often achieving precision <1%.
Protocol: Internal Standard Method
-
Standard Selection:
-
Select an Internal Standard (IS) that is non-hygroscopic, chemically inert, and has relaxations times (
) similar to the analyte. -
Recommendation: Maleic Acid (Singlet at
6.3 ppm) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) (if solubility in allows).
-
-
Sample Prep:
-
Co-dissolve ~10 mg of C₁₀H₈ClNO₂ and ~5 mg of IS in the same NMR tube using
(to ensure complete solubility of the polar carboxylic acid group).
-
-
Acquisition Parameters (The "q" in qNMR):
-
Pulse Angle:
. -
Relaxation Delay (
): Must be of the slowest nucleus (typically 30–60 seconds). Failure to wait this long causes signal saturation and underestimation of purity. -
Scans: Minimum 64 scans to improve S/N ratio > 300:1.
-
Calculation Logic
Where:
- = Integral area[1][4]
- = Number of protons (e.g., 1 for the IS singlet, 1 for a specific aromatic proton in the indole)
-
= Molecular Weight[5][6][7]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - = Weighed mass
Method C: Schöniger Flask Combustion
The Chlorine-Specific Validator
CHNS analyzers typically calculate Oxygen by difference or ignore Halogens. To explicitly validate the 16.91% Chlorine content, the Schöniger flask method is the definitive wet-chemical approach.
-
Combustion: The sample is wrapped in ash-free filter paper and burned in a closed Erlenmeyer flask filled with pure Oxygen and an absorbing solution (typically NaOH/H₂O₂).
-
Titration: The resulting chloride ions (
) are titrated potentiometrically with Silver Nitrate ( ) . -
Why use this? It eliminates the "matrix interference" seen in automated CHNS and provides a direct measurement of the halogen.
Decision Logic & Visualization
The following diagram illustrates the decision workflow for selecting the correct validation method based on sample constraints and data needs.
Figure 1: Decision matrix for selecting the optimal analytical technique based on sample availability and specific data requirements.
Comparative Data Summary
The table below contrasts the expected performance of these methods for C₁₀H₈ClNO₂.
| Feature | Combustion (CHNS) | qNMR | Schöniger Titration |
| Primary Output | %C, %H, %N ratios | Absolute Purity (wt%) | %Cl (Halogen specific) |
| Sample Req. | 2–3 mg (Destructive) | 5–10 mg (Recoverable) | 10–20 mg (Destructive) |
| Interference | High (Cl poisons catalyst) | Low (Solvent peaks only) | Low (Specific to Halogens) |
| Precision | |||
| Best For... | Final compound registration | Intermediate checks & Potency | Confirming synthetic substitution |
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][8] Progress in Nuclear Magnetic Resonance Spectroscopy.[9]
-
Microanalysis of Halogenated Compounds. (2024). Thermo Fisher Scientific Technical Notes on FlashSmart™ Elemental Analyzers.
-
Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.
-
PubChem Compound Summary. (2024). 4-Chloroindole-3-acetic acid (C10H8ClNO2).[10][6][7][11] National Center for Biotechnology Information.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chloride Interferences in Wet Chemical Oxidation Measurements: Plausible Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. echemi.com [echemi.com]
- 6. appchemical.com [appchemical.com]
- 7. 4-Chloroindole-3-acetic acid | 2519-61-1 [chemicalbook.com]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chloroindole-3-acetic acid [drugs.ncats.io]
- 11. caymanchem.com [caymanchem.com]
Safety Operating Guide
methyl 7-chloro-1H-indole-6-carboxylate proper disposal procedures
Operational Guide: Proper Disposal Procedures for Methyl 7-chloro-1H-indole-6-carboxylate
Methyl 7-chloro-1H-indole-6-carboxylate is a highly valued halogenated scaffold in pharmaceutical research and drug development. However, because it is a chlorinated organic compound, its handling and disposal require strict adherence to specialized logistical protocols to ensure laboratory safety, prevent dangerous chemical reactions, and maintain environmental compliance.
Chemical Identity & Hazard Profiling
Before initiating any disposal workflow, personnel must understand the quantitative and qualitative hazard profile of the compound.
| Property | Specification |
| Chemical Name | Methyl 7-chloro-1H-indole-6-carboxylate |
| CAS Number | 1266114-30-0 |
| Molecular Formula | C10H8ClNO2 |
| Molecular Weight | 209.63 g/mol |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) |
The Causality of Halogenated Waste Segregation
When disposing of methyl 7-chloro-1H-indole-6-carboxylate, the critical structural feature dictating your operational workflow is the chlorine atom at the 7-position. Under the EPA's Resource Conservation and Recovery Act (RCRA), any waste stream containing this compound must be classified and segregated strictly as halogenated organic waste [1].
The Mechanistic Causality: Why must halogenated waste be kept entirely separate from non-halogenated waste? Non-halogenated organic solvents (such as ethanol, hexane, or acetone) are typically repurposed by waste management facilities via "fuels blending" because they burn cleanly. However, incinerating chlorinated compounds like methyl 7-chloro-1H-indole-6-carboxylate produces highly corrosive hydrogen chloride (HCl) gas and risks the formation of dioxins. Therefore, halogenated waste requires specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize the acidic exhaust[2].
If a researcher mistakenly mixes even a small amount of this chlorinated indole into a non-halogenated waste carboy, it triggers the EPA's "Mixture Rule." This reclassifies the entire bulk container as halogenated waste, which ruins the fuel blending process, drastically increases institutional disposal costs, and poses severe safety risks to environmental health and safety (EHS) personnel[2].
Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Waste (Unused Powder or Contaminated Consumables)
This protocol applies to unused methyl 7-chloro-1H-indole-6-carboxylate powder, as well as contaminated weigh boats, spatulas, pipette tips, and Kimwipes.
-
Containment: Place the solid waste into a rigid, leak-proof, high-density polyethylene (HDPE) container or a double-bagged transparent hazardous waste bag.
-
System Validation: Self-Validation Step: Once sealed, gently invert the HDPE container to check for leaks. A hermetic seal prevents the escape of airborne particulates, directly mitigating the H332 (inhalation) hazard identified in the compound's safety data sheet[3].
-
Labeling: Affix a hazardous waste tag immediately. The label must explicitly state "Hazardous Waste: Solid Halogenated Organics (Contains Methyl 7-chloro-1H-indole-6-carboxylate)"[1]. Do not use vague terms like "organic waste."
-
Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizers or strong bases.
Protocol B: Disposal of Liquid Waste (Solvent Solutions)
-
Segregation (Critical Step): Identify the solvent used to dissolve the compound during your assay or synthesis.
-
Scenario 1 (Halogenated Solvent): If dissolved in Dichloromethane (DCM) or Chloroform, pour the solution into the dedicated "Halogenated Solvent" safety can.
-
Scenario 2 (Non-Halogenated Solvent): If dissolved in DMSO, Ethyl Acetate, or Methanol, do not pour it into the standard non-halogenated waste carboy. Because the solute contains chlorine, the entire mixture must now be disposed of in the "Halogenated Solvent" container[2].
-
-
Transfer: Use a dedicated, grounded funnel to transfer the liquid into a 5-gallon safety disposal can.
-
System Validation: Self-Validation Step: Ensure the safety can features a spring-loaded sealed cap. After pouring, the cap must snap shut automatically. This acts as a pressure relief valve and validates that hazardous vapors (and the H332 inhalation risk) are securely contained.
-
Documentation: Update the waste log attached to the safety can to reflect the addition of the chlorinated indole.
Protocol C: Spill Response & Decontamination
-
Isolation: If the powder spills, immediately isolate the area to prevent aerosolization and inhalation.
-
Collection: Do not dry sweep. Lightly moisten the spilled powder with a compatible solvent (e.g., ethanol) to bind the dust, then wipe it up using absorbent pads.
-
System Validation: Self-Validation Step: The complete absence of visible airborne dust during the wiping process validates that the particulate hazard has been successfully suppressed.
-
Disposal: Place all contaminated cleanup materials into a solid halogenated waste container as outlined in Protocol A.
Disposal Workflow Visualization
Decision tree for the segregation and disposal of methyl 7-chloro-1H-indole-6-carboxylate waste.
References
-
U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at:[Link]
Sources
Personal protective equipment for handling methyl 7-chloro-1H-indole-6-carboxylate
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for methyl 7-chloro-1H-indole-6-carboxylate .[1][2][3][4][5] It is designed for researchers requiring immediate, actionable safety data for synthesis and drug development workflows.
Chemical Vital Signs & Hazard Profile
Before handling, verify the chemical identity to ensure this protocol matches your specific reagent.
| Parameter | Data |
| Chemical Name | Methyl 7-chloro-1H-indole-6-carboxylate |
| CAS Number | 1266114-30-0 |
| Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Physical State | Solid (Off-white to yellow powder) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in water.[6] |
GHS Hazard Classification (Warning)
Based on structural analogs and available safety data sheets (SDS).
-
H335: May cause respiratory irritation.[9]
-
H411: Toxic to aquatic life with long-lasting effects (Precautionary assignment for halogenated indoles).[7]
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves. Halogenated indole esters can permeate standard barriers. Use this matrix to select the correct "Armor" for your specific task.
| PPE Component | Standard Handling (<100 mg) | High-Volume / Solution Handling (>100 mg) | Rationale |
| Hand Protection | Double Nitrile (0.11 mm min. thickness) | Silver Shield / Laminate (under Nitrile) | Halogenated organics can degrade standard nitrile over time. Double gloving provides a breakthrough buffer. |
| Eye Protection | Chemical Safety Goggles | Face Shield + Safety Goggles | Powder represents a dust hazard; solutions present a splash hazard. Safety glasses are insufficient for powders. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Fume Hood + N95/P100 Respirator | If weighing outside a hood is unavoidable (not recommended), a respirator is mandatory to prevent inhalation of irritant dust. |
| Body Defense | Standard Lab Coat (Cotton/Poly) | Chemical-Resistant Apron (Tyvek/PVC) | Prevents accumulation of toxic dust on street clothes. |
Visual Logic: PPE Decision Tree
Use this flowchart to determine the required protection level based on your experimental state.
Figure 1: PPE Decision Logic. Select protection based on physical state and quantity to minimize exposure risk.[1]
Operational Handling Protocol
This workflow is designed to isolate the user from the chemical during the most critical phases: Weighing and Solubilization.
Phase 1: Preparation & Weighing
Objective: Contain dust generation.
-
Engineering Control: Activate the Chemical Fume Hood. Ensure the sash is at the certified working height.
-
Static Control: Use an anti-static gun or bar on the weighing boat and spatula. Charged indole powders are "fly-away" hazards that easily contaminate the balance area.
-
Transfer:
-
Place the receiving vessel (flask/vial) inside the hood.
-
Weigh the solid directly into a tared vessel if possible, or use a disposable anti-static weighing boat.
-
Critical: Immediately recap the stock bottle after removing the aliquot.
-
Phase 2: Solubilization (The Danger Zone)
Objective: Prevent splash and aerosol exposure.
-
Solvent Choice: Methyl 7-chloro-1H-indole-6-carboxylate is hydrophobic. Dissolve in DMSO or Dichloromethane (DCM) .
-
Note: DCM is highly volatile and permeates gloves rapidly. If using DCM, change outer nitrile gloves immediately after the solvation step.
-
-
Addition: Add solvent slowly down the side of the vessel to avoid kicking up powder.
-
Sealing: Cap the vessel immediately. Vortex or sonicate inside the hood.
Phase 3: Reaction & Cleanup
-
Waste Segregation:
-
Solid Waste: Contaminated weighing boats and paper towels go into "Hazardous Solid Waste" (double-bagged).
-
Liquid Waste: Dispose of reaction mixtures in "Halogenated Organic Waste" streams. Do not mix with acids or oxidizers.[10]
-
-
Decontamination: Wipe down the balance and work area with a detergent solution (e.g., Alconox) followed by 70% Ethanol.
Workflow Diagram: Safe Handling Loop
Figure 2: Operational Workflow. Note the mandatory glove change after solvation, a critical step often missed in standard protocols.
Emergency Response & Decontamination
In the event of containment breach, execute the following immediately.
| Scenario | Immediate Action | Secondary Action |
| Eye Contact | Flush for 15 Minutes. Hold eyelids open. Use an eyewash station immediately. | Seek medical attention.[2][8][9][10][11] Provide SDS/CAS number to the physician. |
| Skin Contact | Drench & Soap. Remove contaminated clothing.[8][9][10] Wash skin with non-abrasive soap. | Monitor for redness or burning. If irritation persists, consult a dermatologist. |
| Inhalation | Evacuate. Move to fresh air immediately. | If breathing is difficult, trained personnel should administer oxygen. |
| Spill (Solid) | Wet Wipe. Do not dry sweep (creates dust). Cover with wet paper towels, then scoop into a bag. | Clean area with 10% bleach solution, then water. |
| Spill (Liquid) | Absorb. Use vermiculite or sand. | Dispose of as halogenated chemical waste. |
References
-
Hilaris Publisher . Methyl 7-chloro-1H-indole-6-carboxylate Product Information & CAS Verification. Retrieved from
-
Achmem . Safety Data Sheet Summaries for Chloro-indole Carboxylates. Retrieved from
-
Fisher Scientific . Safety Data Sheet: 7-Chloroindole (Analogous Hazard Data). Retrieved from
-
PubChem . Compound Summary: 7-Chloro-1H-indole (CID 104644).[12] National Library of Medicine. Retrieved from
-
Sigma-Aldrich .[8] Safety Data Sheet: Indole Carboxylates Handling Protocols. Retrieved from
Sources
- 1. hichemorganics.in [hichemorganics.in]
- 2. capotchem.com [capotchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 11. asset.conrad.com [asset.conrad.com]
- 12. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
